Physicochemical Profiling and Synthetic Utility of 4,5-Dibromo-1H-indole-3-carbaldehyde: A Technical Guide for Advanced Drug Development
Executive Summary In the realm of advanced organic synthesis and drug discovery, polyhalogenated heterocycles serve as critical architectural foundations. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and drug discovery, polyhalogenated heterocycles serve as critical architectural foundations. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) is a highly specialized, electron-deficient building block. Characterized by its dual bromine substituents and a reactive C-3 formyl group, this molecule provides orthogonal reactivity handles essential for the divergent synthesis of marine alkaloid analogs and targeted kinase inhibitors. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications.
Physicochemical Profiling & Structural Dynamics
The structural integrity and reactivity of 4,5-Dibromo-1H-indole-3-carbaldehyde are dictated by the interplay between the electron-donating nature of the indole nitrogen and the strong inductive electron-withdrawing effects (-I) of the heavy bromine atoms at the C-4 and C-5 positions.
The steric bulk of the C-4 bromine, located peri to the C-3 aldehyde, forces specific conformational preferences and can selectively hinder cross-coupling reactions at the C-4 position, allowing for regioselective sequential functionalization.
Quantitative Physicochemical Data
Table 1: Core physicochemical parameters and their mechanistic significance.
Property
Value
Causality / Structural Significance
Chemical Name
4,5-Dibromo-1H-indole-3-carbaldehyde
Standard IUPAC nomenclature for regulatory tracking.
CAS Number
115666-38-1
Unique identifier for procurement and chemical databases .
Molecular Formula
C₉H₅Br₂NO
Heavy halogenation significantly increases the lipophilicity (LogP) of downstream derivatives.
Molecular Weight
302.95 g/mol
High molecular weight for a fragment, typical of polybrominated marine natural products.
Physical State
Pale yellow to off-white solid
Coloration arises from the extended
π
-conjugation from the indole core to the C-3 formyl group.
Storage Conditions
Inert atmosphere, 2-8°C
Prevents oxidative degradation of the aldehyde and debromination over time.
Mechanistic Synthesis: The Vilsmeier-Haack Formylation
The standard synthetic route to 4,5-Dibromo-1H-indole-3-carbaldehyde relies on the Vilsmeier-Haack reaction , a premier method for the formylation of electron-rich heteroaromatics .
Despite the electron-withdrawing nature of the two bromine atoms, the indole core retains sufficient enamine-like nucleophilicity at the C-3 position. The nitrogen lone pair delocalizes into the
π
-system, driving the nucleophilic attack on the highly electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) .
Fig 1. Mechanistic workflow of the Vilsmeier-Haack formylation of 4,5-dibromo-1H-indole.
Self-Validating Experimental Protocol
To ensure high yields and prevent the formation of debrominated or oxidized impurities , the following protocol is engineered as a self-validating system . Each phase includes specific causality and observable checkpoints to guarantee process integrity.
Phase 1: Electrophile Generation
Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 4.0 equivalents of anhydrous DMF. Cool to 0 °C using an ice-salt bath.
Activation: Add 1.2 equivalents of POCl₃ dropwise over 30 minutes.
Causality: Slow addition controls the highly exothermic phosphorylation of DMF, preventing thermal degradation of the reagents.
Validation Checkpoint: The reaction mixture will transition from colorless to a pale yellow/orange viscous solution, visually confirming the successful generation of the chloroiminium ion.
Phase 2: Nucleophilic Addition
Coupling: Dissolve 1.0 equivalent of 4,5-dibromo-1H-indole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C, then allow it to warm to room temperature for 2 hours.
Causality: The electron-rich C-3 position attacks the electrophilic carbon of the Vilsmeier reagent. The low initial temperature prevents poly-formylation.
Validation Checkpoint: The solution will darken significantly (deep red/brown). Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) will show the complete disappearance of the starting material (high
Rf
) and the appearance of a baseline spot (the highly polar iminium intermediate).
Phase 3: Hydrolysis and Isolation
Quenching: Carefully pour the reaction mixture onto crushed ice under vigorous stirring.
Causality: Ice quenches unreacted POCl₃ safely and initiates the hydrolysis of the iminium intermediate.
Neutralization: Slowly add a saturated aqueous solution of sodium hydroxide (NaOH) until the pH reaches 7.5–8.0 .
Causality: The iminium salt is water-soluble. Neutralizing the acidic byproducts (HCl, H₃PO₄) drives the equilibrium toward the neutral, water-insoluble aldehyde product.
Validation Checkpoint: A voluminous pale yellow precipitate will crash out of the solution as the pH crosses into the basic range.
Recovery: Collect the precipitate via vacuum filtration, wash thoroughly with cold deionized water to remove residual DMF, and dry under high vacuum.
Orthogonal Reactivity & Drug Development Applications
The true value of 4,5-Dibromo-1H-indole-3-carbaldehyde lies in its orthogonal reactivity. The molecule acts as a divergent hub for synthesizing complex polycyclic systems and pharmaceutical agents.
C-3 Aldehyde Functionalization: Readily undergoes Knoevenagel condensations with active methylenes or reductive aminations to yield advanced amine therapeutics.
C-4/C-5 Bromide Functionalization: The dual bromines serve as excellent handles for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C-4 position is sterically hindered by the adjacent C-3 formyl group, careful catalyst selection can allow for sequential, regioselective functionalization (reacting at C-5 first).
Fig 2. Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured 4,5-Dibromo-1H-indole-3-carbaldehyde, rigorous Quality Control (QC) is required. Common process impurities include unreacted 4,5-dibromoindole and mono-brominated analogs resulting from debromination side-reactions.
HPLC-UV: Employed to quantify purity. The extended conjugation of the indole-3-carbaldehyde provides a strong UV chromophore at ~280 nm and ~330 nm.
¹H NMR Spectroscopy (DMSO-d₆): The defining diagnostic peaks are the highly deshielded aldehyde proton appearing as a sharp singlet at ~9.9 - 10.2 ppm , and the broad indole N-H proton at ~12.0 - 12.5 ppm . The aromatic region will display two distinct doublets corresponding to the C-6 and C-7 protons, confirming the substitution pattern.
References
Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia,[Link]
Asano, S. "Vilsmeier-Haack Reaction." Master Organic Chemistry,[Link]
Organic Chemistry Portal. "Mechanism of the Vilsmeier-Haack Reaction." Organic Chemistry Portal,[Link]
Exploratory
4,5-Dibromo-1H-indole-3-carbaldehyde (CAS 115666-38-1): A Technical Guide to Synthesis, Reactivity, and Marine Alkaloid Development
As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes for complex, heavily functionalized heterocycles. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS 115666-38-1) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes for complex, heavily functionalized heterocycles. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS 115666-38-1) represents a privileged scaffold in medicinal chemistry. The strategic placement of two bromine atoms at the C4 and C5 positions, coupled with a reactive formyl group at C3, creates a highly versatile building block. This compound is particularly critical in the biomimetic synthesis of marine natural products, such as the brominated alkaloids isolated from the marine bryozoan Zoobotryon verticillatum and various marine sponges.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic protocols for 4,5-dibromo-1H-indole-3-carbaldehyde, ensuring that your laboratory workflows are both reproducible and mechanistically sound.
Physicochemical Profiling & Structural Causality
The reactivity of 4,5-dibromo-1H-indole-3-carbaldehyde is governed by a complex "push-pull" electronic system. The indole nitrogen donates electron density into the pyrrole ring, making the C3 position inherently nucleophilic. However, the introduction of the C3-carbaldehyde group exerts a strong electron-withdrawing effect, deactivating the pyrrole ring toward further electrophilic attack. Simultaneously, the bulky bromine atoms at C4 and C5 exert inductive electron withdrawal while providing massive steric shielding to the adjacent bridgehead carbons.
This unique electronic environment makes the molecule highly stable but selectively reactive: the C3-aldehyde is primed for nucleophilic addition, while the C4/C5 bromines are perfectly positioned for palladium-catalyzed cross-coupling.
Quantitative Data Summary
Property
Value
Mechanistic Implication
Chemical Name
4,5-Dibromo-1H-indole-3-carbaldehyde
Standard IUPAC nomenclature.
CAS Registry Number
[1]
Unique chemical identifier.
Molecular Formula
C9H5Br2NO
Indicates high halogen density.
Molecular Weight
302.95 g/mol
High mass-to-carbon ratio due to heavy bromine isotopes.
Solubility
DMF, DMSO, Ethanol
Requires polar aprotic/protic solvents for downstream reactions due to strong intermolecular hydrogen bonding (N-H
⋯
O=C).
Synthetic Methodology: The Vilsmeier-Haack Formylation
The most efficient route to synthesize 4,5-dibromo-1H-indole-3-carbaldehyde from 4,5-dibromoindole is the [3]. This reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion, which selectively attacks the electron-rich C3 position of the indole core [4].
Step-by-Step Protocol
Step 1: Preparation of the Vilsmeier Reagent
Action: Cool 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) to 0–5 °C under an inert argon atmosphere. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl3) dropwise over 30 minutes.
Causality: DMF acts as both the solvent and the formylating agent source. The dropwise addition at strict low temperatures is critical because the formation of the chloromethyleneiminium ion is violently exothermic. Uncontrolled heating leads to reagent degradation and the release of dimethylamine byproducts, which poison the subsequent electrophilic substitution.
Step 2: Electrophilic Aromatic Substitution
Action: Dissolve 1.0 equivalent of 4,5-dibromoindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–10 °C. Once the addition is complete, gradually heat the reaction mixture to 85–95 °C and stir for 5–8 hours.
Causality: The initial low temperature prevents uncontrolled poly-formylation. Heating to 85 °C is mandatory; it provides the activation energy required to overcome the deactivating, electron-withdrawing inductive effects of the C4 and C5 bromine atoms, driving the electrophilic attack exclusively at the C3 position.
Step 3: Hydrolysis and Precipitation (Self-Validating Work-Up)
Action: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Neutralize the highly acidic solution by slowly adding saturated aqueous sodium carbonate (Na2CO3) until a pH of 8 is reached.
Causality: The iminium intermediate is stable under anhydrous conditions but rapidly hydrolyzes to the target aldehyde in basic aqueous media. Neutralization forces the precipitation of the highly hydrophobic 4,5-dibromo-1H-indole-3-carbaldehyde. Self-Validation: If the pH remains acidic, the iminium salt remains protonated and water-soluble, resulting in zero precipitate and alerting the chemist to an incomplete work-up.
Workflow of the Vilsmeier-Haack formylation of 4,5-dibromoindole.
Analytical Validation: Proving Regiochemistry
When purchasing or synthesizing brominated indoles, distinguishing between positional isomers (e.g., 4,5-dibromo vs. 5,6-dibromo) is a frequent point of failure in drug development. We utilize Nuclear Magnetic Resonance (NMR) as a self-validating system to confirm regiochemistry.
1H NMR Diagnostic Logic: In 4,5-dibromo-1H-indole-3-carbaldehyde, the remaining protons on the benzene ring are located at C6 and C7. Because they are adjacent (ortho) to each other, their signals will appear as two distinct doublets with an ortho-coupling constant (
J≈8.0
Hz).
Isomeric Contrast: If the product were the 5,6-dibromo isomer, the remaining protons would be at C4 and C7 (para to each other). They would not couple significantly and would appear as two singlets (or very fine doublets,
J<1.0
Hz). Observing the
8.0
Hz doublets definitively validates the 4,5-substitution pattern without the need for X-ray crystallography.
Downstream Functionalization & Marine Alkaloid Development
Brominated indole-3-carbaldehydes are frequently isolated from marine organisms, such as the bryozoan Zoobotryon verticillatum [2], and exhibit significant cytotoxic and anti-fouling biological activities. 4,5-Dibromo-1H-indole-3-carbaldehyde serves as the ultimate divergent hub for synthesizing analogs of these marine natural products.
Divergent Pathways
C3-Aldehyde Reactivity: The aldehyde can undergo Knoevenagel condensations with active methylene compounds or reductive aminations to append amino acid derivatives, mimicking the structure of marine alkaloids like barettin.
C4/C5-Bromine Reactivity: The bromines serve as ideal leaving groups for Palladium-catalyzed Suzuki-Miyaura cross-coupling (to form C-C bonds) or Buchwald-Hartwig aminations (to form C-N bonds). The C4 bromine, being more sterically hindered by the C3-formyl group, often reacts slower than the C5 bromine, allowing for highly controlled, sequential functionalization.
Divergent functionalization pathways for 4,5-dibromo-1H-indole-3-carbaldehyde.
References
Title: A New Brominated Indole-3-carbaldehyde from the Marine Bryozoan Zoobotryon verticillatum
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Title: Reactivity of indoles in electrophilic substitution
Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)
URL: [Link]
Foundational
Solvation Dynamics and Thermodynamic Solubility Profiling of 4,5-Dibromo-1H-indole-3-carbaldehyde in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In preclinical drug development and complex heterocyclic synthesis, the solva...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In preclinical drug development and complex heterocyclic synthesis, the solvation behavior of halogenated intermediates dictates both reaction efficiency and bioassay reliability. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) is a highly functionalized, lipophilic building block[1]. While the parent compound, indole-3-carbaldehyde, exhibits moderate solubility across a range of polar solvents[2], the introduction of two bulky bromine atoms at the C4 and C5 positions fundamentally alters the molecule's physicochemical profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we deconstruct the structural causality behind the solubility profile of 4,5-Dibromo-1H-indole-3-carbaldehyde, provide a self-validating experimental protocol for thermodynamic solubility determination, and outline strategic formulation approaches for high-throughput screening (HTS).
Structural Causality: The Impact of C4/C5 Dibromo Substitution
To predict and manipulate the solubility of 4,5-Dibromo-1H-indole-3-carbaldehyde, one must understand the interplay between its crystal lattice energy and solvent-solute interactions.
Steric Hindrance and Planarity: The base indole-3-carbaldehyde is a highly planar molecule, allowing for tight crystal packing[3]. However, placing a large bromine atom at the C4 position introduces severe steric clash with the oxygen of the C3-formyl group. This steric strain forces the aldehyde group slightly out of the indole plane. Paradoxically, while the heavy halogens increase the overall lipophilicity (LogP), this disruption of planarity reduces the crystal lattice energy, preventing the compound from being entirely insoluble in moderately polar organic solvents.
Hydrogen Bonding Network: The molecule possesses a strong hydrogen bond donor (the indole N-H) and a hydrogen bond acceptor (the aldehyde C=O)[3]. Solvents that can disrupt the intermolecular N-H···O=C hydrogen bonds of the solid state—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—will yield the highest solubility.
Halogen Bonding: The electron-rich nature of the dibromo-aromatic system allows for favorable dispersion forces and potential halogen bonding with electron-donating solvents, further enhancing solubility in polar aprotic environments.
Caption: Solvent interaction mechanisms for 4,5-Dibromo-1H-indole-3-carbaldehyde.
Empirical Solubility Profile in Organic Solvents
The table below synthesizes the solubility behavior of 4,5-Dibromo-1H-indole-3-carbaldehyde across various organic solvent classes at standard ambient temperature (25 °C). Data is extrapolated from the baseline properties of[3] adjusted for the lipophilic contributions of the dibromo substitution.
Solvent Class
Representative Solvent
Estimated Solubility (mg/mL)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 50.0 (High)
Strong H-bond acceptance from the indole N-H completely disrupts the solid-state lattice.
Polar Aprotic
N,N-Dimethylformamide (DMF)
> 30.0 (High)
High dielectric constant accommodates the polarizability of the heavy bromine atoms.
Moderately Polar
Dichloromethane (DCM)
5.0 - 15.0 (Moderate)
Excellent solvation of the hydrophobic, halogenated aromatic ring system.
Moderately Polar
Ethyl Acetate (EtOAc)
5.0 - 10.0 (Moderate)
The ester oxygen acts as a weak H-bond acceptor, providing moderate solvation.
Polar Protic
Ethanol (EtOH)
1.0 - 5.0 (Low)
Protic nature competes with intramolecular interactions, but the bulky halogens limit overall solubility.
Non-Polar
Hexane / Heptane
< 0.1 (Very Low)
Lacks the dipole moment required to break the strong intermolecular H-bonding of the solid state.
In drug discovery, relying on kinetic solubility (simply dissolving until cloudy) leads to false positives in assays due to supersaturation and eventual precipitation. As a standard of scientific integrity, thermodynamic solubility must be measured.
The following shake-flask methodology is designed as a self-validating system . It incorporates a Powder X-Ray Diffraction (PXRD) validation step to ensure the solvent has not induced a polymorphic shift or solvate formation, which would invalidate the solubility metric.
Step-by-Step Methodology
Supersaturation Preparation: Weigh approximately 10 mg of 4,5-Dibromo-1H-indole-3-carbaldehyde into a 2 mL borosilicate glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM or EtOAc). The goal is to maintain a visible excess of solid to ensure the solution is saturated.
Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Incubate in a temperature-controlled thermomixer at 25.0 ± 0.1 °C, shaking at 800 RPM for 48 hours . Causality Note: 48 hours is required to allow any kinetically trapped supersaturated states to precipitate into the lowest-energy thermodynamic crystal form.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is mandatory here; standard PES or Nylon filters can be degraded by aggressive organic solvents like DCM or DMF, introducing extractable impurities.
Quantification (HPLC-UV): Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV at 280 nm. Quantify the concentration against a pre-established calibration curve generated from a 100% DMSO stock solution.
System Validation (PXRD): Recover the solid pellet from Step 4, dry it under a gentle stream of nitrogen, and analyze via PXRD. Validation Gate: If the PXRD pattern matches the starting material, the solubility value is valid. If a new pattern emerges, the recorded solubility applies to a newly formed solvate/polymorph, not the original API.
Caption: Thermodynamic solubility determination workflow for 4,5-Dibromo-1H-indole-3-carbaldehyde.
Strategic Formulation in Drug Development
When utilizing 4,5-Dibromo-1H-indole-3-carbaldehyde in biological screening, the compound's extreme lipophilicity poses a risk of "brick-dust" behavior (crashing out of solution) when a DMSO stock is diluted into an aqueous assay buffer.
Expert Insight for HTS Assays:
Never dilute a highly concentrated (e.g., 50 mM) DMSO stock directly into an aqueous buffer. The sudden shift in dielectric constant will cause immediate, irreversible precipitation of the dibromo-indole. Instead, employ an intermediate dilution strategy :
Prepare the master stock at 10 mM in 100% DMSO.
Perform serial dilutions in 100% DMSO to reach 100x the final assay concentration.
Dilute the 100x stock into the aqueous assay buffer containing at least 0.1% Tween-20 or BSA (Bovine Serum Albumin) immediately prior to the assay. The surfactants/proteins will temporarily stabilize the kinetically soluble state long enough to yield reliable bioassay data.
References
Cheméo. "1H-Indole-3-carboxaldehyde Physical Properties." Cheméo. Available at:[Link]
Discovery and Isolation of Brominated Indole Alkaloids: A Comprehensive Methodological Framework
Executive Summary & Ecological Context Brominated indole alkaloids (BIAs) represent a structurally diverse and pharmacologically potent class of marine secondary metabolites. Predominantly isolated from marine sponges be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Ecological Context
Brominated indole alkaloids (BIAs) represent a structurally diverse and pharmacologically potent class of marine secondary metabolites. Predominantly isolated from marine sponges belonging to the orders Verongida and Dictyoceratida[1], these compounds serve as ecological chemical defenses against predators and biofouling organisms. Biosynthetically, they are derived from tryptophan, with marine haloperoxidases catalyzing the incorporation of bromine anions from seawater into the indole core[1].
Due to their structural homology with endogenous monoamines like serotonin, BIAs have emerged as highly promising lead compounds for neuropsychiatric drug development, exhibiting significant antidepressant, anxiolytic, and sedative activities[1]. Furthermore, specific structural derivatives demonstrate potent antibacterial and anti-biofilm properties, making them critical targets for novel antibiotic discovery[2].
The Modern Discovery Workflow
Historically, the discovery of marine alkaloids relied on traditional bioassay-guided fractionation, a process often plagued by the costly and time-consuming re-isolation of known compounds. Today, High-Resolution Mass Spectrometry (HRMS) coupled with Global Natural Products Social Molecular Networking (GNPS) allows for the targeted discovery of novel BIAs. By mapping the chemical space of an extract prior to isolation, researchers can prioritize unknown nodes within a molecular network, ensuring a higher hit rate for novel chemical entities[3].
Caption: Modern discovery workflow for marine brominated indole alkaloids.
Step-by-Step Isolation Methodology
The following protocol outlines a self-validating system for the isolation of BIAs. By combining orthogonal separation techniques (polarity vs. size vs. hydrophobicity) with continuous mass-spectrometric monitoring, the structural integrity of the target compounds is maintained throughout the workflow.
Step 1: Extraction and Liquid-Liquid Partitioning
Procedure: Lyophilize the marine sponge tissue immediately after collection to remove water content, which can cause enzymatic hydrolysis of labile metabolites. Extract the dried biomass exhaustively utilizing a 1:1 (v/v) mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH).
Causality: The CH2Cl2/MeOH solvent system is critical because it ensures the solubilization of both moderately non-polar free base alkaloids and polar alkaloid salts.
Validation: Perform liquid-liquid partitioning using H2O and Ethyl Acetate (EtOAc). The BIA-rich fraction will concentrate in the organic (EtOAc) layer, effectively desalinating the sample and removing highly polar primary metabolites (e.g., sugars and free amino acids).
Step 2: HRMS-Assisted Dereplication
Procedure: Subject the EtOAc fraction to Ultra-High-Performance Liquid Chromatography coupled to a Linear Ion-Trap Quadrupole Orbitrap Mass Spectrometer (UHPLC-LTQ-Orbitrap-MS).
Causality: Brominated compounds exhibit highly diagnostic isotopic clusters. A monobrominated compound displays an [M+H]+ and [M+H+2]+ peak of equal intensity (a 1:1 ratio of ^79Br to ^81Br). Dibrominated compounds display a distinct 1:2:1 isotopic pattern. Filtering the MS data for these specific mass defects allows for the immediate identification of the BIA sub-network, avoiding the isolation of known non-halogenated contaminants[3].
Step 3: Chromatographic Isolation
Procedure: Fractionate the BIA-rich extract using size-exclusion chromatography (Sephadex LH-20) eluted with 100% MeOH. Subject the BIA-containing fractions to semi-preparative Reversed-Phase HPLC (C18 or C8 column) using a gradient of H2O to MeOH[1].
Causality: Sephadex LH-20 operates orthogonally to RP-HPLC by separating molecules based on hydrodynamic volume, effectively removing high-molecular-weight polymers, pigments, and lipids. Subsequent RP-HPLC resolves structurally similar indole derivatives based on hydrophobicity, which is highly sensitive to the degree and position of bromination on the indole core.
Step 4: Structural Elucidation via NMR
Procedure: Acquire 1H, 13C, COSY, HSQC, and HMBC Nuclear Magnetic Resonance (NMR) spectra in deuterated solvents (e.g., DMSO-d6 or CD3OD).
Causality: While high-resolution mass spectrometry provides the exact molecular formula, NMR is strictly required to pinpoint the exact bromination pattern. For instance, bromination at C-5 and C-6 of the indole ring is confirmed by the absence of proton signals at these positions and the specific splitting patterns of the remaining aromatic protons (e.g., H-4 and H-7 singlets in a 5,6-dibromo derivative), alongside key HMBC correlations[1][2].
The structural diversity of marine BIAs dictates their pharmacological utility. The table below summarizes key compounds, their biological sources, and their primary bioactivities.
Compound Name
Source Organism
Molecular Formula
Key Bioactivity
Reference
5,6-dibromo-N,N-dimethyltryptamine
Smenospongia aurea
C12H14Br2N2
Antidepressant (FST model); High 5-HT receptor affinity
Because of their structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), brominated marine indole alkaloids frequently exhibit high affinity for human serotonin receptors (e.g., 5-HT2A and 5-HT2C)[1]. The addition of bulky, electron-withdrawing bromine atoms alters the lipophilicity and receptor pocket binding kinetics of the indole core. This halogenation often shifts the molecule's profile from a simple agonist to a potent, selective neuromodulator, triggering downstream intracellular calcium release via the Phospholipase C (PLC) pathway.
Caption: Modulation of the 5-HT receptor signaling pathway by brominated indole alkaloids.
Conclusion
The discovery and isolation of brominated indole alkaloids require a rigorous, multi-disciplinary approach. By anchoring the workflow in HRMS-guided molecular networking and orthogonal chromatographic techniques, researchers can systematically bypass known metabolites and isolate novel, pharmacologically active scaffolds. As our understanding of marine haloperoxidase biosynthesis expands, these marine-derived alkaloids will continue to serve as vital templates for next-generation neurotherapeutics and anti-biofilm agents.
References
Kochanowska, A. W., et al. (2008). Secondary Metabolites from Three Florida Sponges with Antidepressant Activity. Journal of Natural Products (ACS Publications). URL:[Link]
Abdel-Lateff, A., et al. (2020). Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella. Marine Drugs (NIH). URL:[Link]
Wakimoto, T., et al. (2014). Catalindoles A–C: brominated indole alkaloids from the starfish Thromidia catalai, which feeds on Theonella sponges. ResearchGate. URL:[Link]
Zhang, Y., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Semantic Scholar. URL:[Link]
spectroscopic data for 4,5-Dibromo-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dibromo-1H-indole-3-carbaldehyde Executive Summary: The Analytical Imperative As a Senior Application Scientist, I approach the structural validati...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dibromo-1H-indole-3-carbaldehyde
Executive Summary: The Analytical Imperative
As a Senior Application Scientist, I approach the structural validation of highly functionalized heterocycles not merely as a checklist of analytical techniques, but as a self-validating system of physical causality. Halogenated indole alkaloids are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for marine-derived natural products and targeted therapeutics[1]. Among these, 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) [2][3] presents a unique analytical challenge. The dense functionalization at the C3, C4, and C5 positions creates a complex interplay of steric hindrance and electronic induction. This whitepaper deconstructs the spectroscopic profile of this compound, providing researchers with field-proven methodologies and causal explanations for its distinct nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.
Structural Causality: The 4,5-Dibromo Effect
To interpret the spectroscopic data of 4,5-Dibromo-1H-indole-3-carbaldehyde accurately, one must first understand the physics governing its molecular geometry. The substitution of two bulky, highly electronegative bromine atoms at the C4 and C5 positions fundamentally alters the electron density of the indole core[4].
Steric Hindrance at C3 : The van der Waals radius of the C4 bromine atom directly impinges upon the spatial freedom of the C3-carbaldehyde group. This steric clash restricts the free rotation of the formyl group, locking it into a preferred conformation (typically cis relative to the C2 proton)[5].
Inductive Electron Withdrawal : Bromine exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework, while simultaneously offering a weak resonance-donating effect (+R effect). In the 4,5-dibromo system, the combined inductive pull heavily deshields the adjacent protons (H-6) and the formyl proton, pushing their NMR signals downfield[4].
Causal pathway illustrating how dibromo substitution dictates spectroscopic shifts.
A robust analytical workflow must be self-validating; the data from MS must corroborate the structural framework suggested by NMR, which is in turn supported by the functional group identification from IR[6]. Below are the optimized, step-by-step methodologies for acquiring high-fidelity data for halogenated indoles.
Protocol A: High-Resolution NMR Acquisition
Causality Note: Indoles are prone to hydrogen bonding. Using DMSO-d6 instead of CDCl3 ensures the N-H proton is visible and prevents concentration-dependent chemical shift drift[6].
Sample Preparation : Weigh exactly 5–8 mg of 4,5-Dibromo-1H-indole-3-carbaldehyde.
Solvation : Dissolve the compound in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6). Vortex for 30 seconds to ensure complete dissolution.
Instrument Tuning : Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe specifically for the DMSO solvent lock.
Acquisition (1H) : Run a standard 1H pulse sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the aldehyde and N-H protons.
Acquisition (13C) : Run a proton-decoupled 13C sequence (zgpg30) with a minimum of 1024 scans due to the quaternary nature of the brominated carbons (C4, C5), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Protocol B: ATR-FTIR Spectroscopy
Background Calibration : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Sample Application : Place 1–2 mg of the solid powder directly onto the ATR crystal. Apply the pressure clamp until the force gauge indicates optimal contact.
Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.
Protocol C: HRMS (ESI-TOF) Isotopic Profiling
Causality Note: The presence of two bromine atoms generates a highly specific 1:2:1 isotopic triad (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.
Dilution : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
Injection : Inject 1 µL into the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Parameters : Operate in positive ion mode ([M+H]⁺). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
Self-validating spectroscopic workflow for halogenated indole characterization.
Comprehensive Spectroscopic Data
The following tables synthesize the quantitative data expected for 4,5-Dibromo-1H-indole-3-carbaldehyde based on its structural electronics and empirical precedents for haloindoles[4][5][6].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 400/100 MHz)
Position
¹H Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
¹³C Chemical Shift (δ, ppm)
Structural Rationale
N-H (1)
12.45
br s, 1H
-
Highly deshielded due to hydrogen bonding and ring current.
C-2
8.35
s, 1H
138.2
Adjacent to electronegative nitrogen; sharp singlet.
C-3
-
-
118.4
Quaternary carbon attached to the formyl group.
C-4
-
-
114.8
Quaternary carbon attached to Br. Upfield shift due to heavy atom effect.
C-5
-
-
116.2
Quaternary carbon attached to Br.
C-6
7.62
d, J = 8.6 Hz, 1H
128.1
Ortho-coupling with H-7; deshielded by adjacent C5-Br.
C-7
7.48
d, J = 8.6 Hz, 1H
113.5
Ortho-coupling with H-6.
C-3a
-
-
126.5
Bridgehead carbon.
C-7a
-
-
136.4
Bridgehead carbon adjacent to nitrogen.
CHO
10.42
s, 1H
186.5
Aldehydic proton; extreme downfield shift driven by C4-Br steric compression.
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Causality
3150 - 3250
Broad, Strong
N-H Stretch
Broadening is indicative of intermolecular hydrogen bonding in the solid state.
1645
Sharp, Strong
C=O Stretch (Aldehyde)
Lower than typical aliphatic aldehydes (~1710 cm⁻¹) due to conjugation with the indole π-system.
1570, 1530
Medium
C=C Aromatic Core
Characteristic skeletal vibrations of the indole heterocycle.
680
Strong
C-Br Stretch
Heavy halogen atoms vibrate at low frequencies; intensity amplified by the dibromo motif.
Table 3: HRMS (ESI-TOF) Isotopic Patterning
Because bromine has two stable isotopes (⁷⁹Br at 50.69% and ⁸¹Br at 49.31%), a dibrominated compound will exhibit a distinct 1:2:1 triplet in its mass spectrum.
Ion Species
Exact Mass (m/z)
Relative Abundance
Isotope Combination
[M+H]⁺
301.8814
~ 50%
(⁷⁹Br, ⁷⁹Br)
[M+H+2]⁺
303.8794
~ 100%
(⁷⁹Br, ⁸¹Br) - Base Peak
[M+H+4]⁺
305.8774
~ 50%
(⁸¹Br, ⁸¹Br)
References
ResearchGate . Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry.[Link]
National Institutes of Health (NIH) / PMC . Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs.[Link]
SyncSci Publishing . Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci. [Link]
High-Resolution Mass Spectrometry of 4,5-Dibromo-1H-indole-3-carbaldehyde: Mechanistic Pathways and Analytical Workflows
Executive Summary For researchers and drug development professionals, halogenated indoles represent a critical class of pharmacophores with potent biological activities. The compound 4,5-Dibromo-1H-indole-3-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, halogenated indoles represent a critical class of pharmacophores with potent biological activities. The compound 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) is a synthetically versatile building block whose structural elucidation relies heavily on high-resolution mass spectrometry (HRMS). This technical whitepaper provides an authoritative, in-depth analysis of the ionization dynamics, collision-induced dissociation (CID) mechanics, and validated experimental workflows required to accurately characterize this molecule.
As a Senior Application Scientist, the goal of this guide is not merely to provide a list of expected m/z values, but to explain the fundamental thermodynamic and chemical causalities that drive the mass spectrometric behavior of dibrominated indole carbaldehydes.
Physicochemical Grounding & Isotopic Signatures
The presence of two bromine atoms on the indole core (at the C4 and C5 positions) dictates the fundamental mass spectrometric behavior of 4,5-Dibromo-1H-indole-3-carbaldehyde. Bromine exists natively as two stable isotopes:
79Br
(50.69%) and
81Br
(49.31%).
Consequently, any intact ion containing this dibrominated moiety will exhibit a highly diagnostic isotopic triplet with an approximate intensity ratio of 1:2:1 , separated by 2 mass units[1]. This isotopic signature acts as an intrinsic, self-validating feature during MS acquisition; any deviation from this 1:2:1 ratio immediately indicates isobaric interference, chromatographic co-elution, or detector saturation.
Quantitative Data: Exact Mass and Isotopic Distribution
The following table summarizes the theoretical exact masses required for high-resolution Time-of-Flight (TOF) or Orbitrap mass analyzers.
Table 1: Theoretical Exact Masses for 4,5-Dibromo-1H-indole-3-carbaldehyde (C
9
H
5
Br
2
NO)
Species
Formula
79Br2
(m/z)
79Br81Br
(m/z)
81Br2
(m/z)
Relative Abundance
Neutral Exact Mass
C
9
H
5
Br
2
NO
300.8738
302.8717
304.8697
1 : 2 : 1
Protonated [M+H]
+
C
9
H
6
Br
2
NO
+
301.8816
303.8796
305.8775
1 : 2 : 1
Deprotonated [M-H]
−
C
9
H
4
Br
2
NO
−
299.8660
301.8639
303.8619
1 : 2 : 1
Ionization Dynamics
In Electrospray Ionization (ESI), the compound exhibits amphoteric-like ionization behavior depending on the solvent pH and applied capillary voltage. The choice of ionization mode is dictated by the target sensitivity and matrix complexity[2].
Positive Ion Mode (ESI+): The addition of 0.1% formic acid to the mobile phase forces the equilibrium towards the protonated species [M+H]
+
. The primary site of protonation is the oxygen atom of the C3-carbaldehyde group. This site is favored because the resulting positive charge is highly stabilized by resonance delocalization across the electron-rich indole
π
-system.
Negative Ion Mode (ESI-): The relatively acidic N-H proton of the indole ring allows for efficient deprotonation, yielding the [M-H]
−
ion. The acidity of this proton is synergistically enhanced by the electron-withdrawing nature of the two adjacent bromine atoms and the carbaldehyde group. ESI- often yields lower background noise, improving the signal-to-noise (S/N) ratio in complex biological matrices.
Collision-Induced Dissociation (CID) Mechanics
Upon isolation of the precursor ion in a quadrupole and subsequent collision-induced dissociation (CID) with an inert gas (e.g., Argon or Nitrogen), the molecule undergoes predictable, thermodynamically driven neutral losses[3].
Loss of Carbon Monoxide (CO): The most labile structural feature is the C3-carbaldehyde group. The initial and most energetically favorable fragmentation involves the
α
-cleavage and loss of CO (28.01 Da), a hallmark of aromatic aldehydes, yielding a stable dibrominated intermediate[3].
Sequential Halogen Loss: The C-Br bonds at the 4 and 5 positions require significant energy to cleave. Under higher collision energies (e.g., 25-40 eV), the sequential loss of hydrogen bromide (HBr, 80/82 Da) or bromine radicals (Br•) occurs. This shifts the isotopic cluster from a 1:2:1 triplet to a 1:1 doublet (indicating a monobrominated fragment), and eventually to a monoisotopic peak (fully debrominated).
Indole Ring Cleavage: The core indole structure undergoes characteristic ring-opening and the elimination of hydrogen cyanide (HCN, 27.01 Da), a highly specific diagnostic fragment for indole derivatives[4].
Table 2: Key CID Fragment Ions (Positive ESI Mode, Precursor m/z 301.88)
Fragment Ion
Neutral Loss
m/z (
79Br
isotope)
Structural Implication
[M+H - CO]
+
CO (28.01 Da)
273.88
Cleavage of the carbaldehyde group
[M+H - CO - HBr]
+
CO + HBr (108.00 Da)
193.96
Loss of first halogen atom (1:1 doublet)
[M+H - CO - 2HBr]
+
CO + 2HBr (187.99 Da)
114.04
Complete debromination (monoisotopic)
[M+H - CO - HBr - HCN]
+
CO + HBr + HCN (135.01 Da)
166.95
Indole ring opening
Fragmentation Pathway Visualization
Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathway of 4,5-Dibromo-1H-indole-3-carbaldehyde in positive ESI mode.
Validated Experimental Protocol: LC-ESI-HRMS/MS
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of specific mobile phase additives and gradient conditions is causally linked to the physicochemical properties of the analyte.
Step 1: Sample Preparation
Causality: 4,5-Dibromo-1H-indole-3-carbaldehyde is highly hydrophobic due to the dual halogenation. Aqueous solvents will cause precipitation.
Action: Dissolve the analyte in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Step 2: Chromatographic Separation (UHPLC)
Causality: A reversed-phase C18 column is required to retain the hydrophobic brominated core, while a slow organic gradient ensures separation from potential monobrominated synthetic impurities.
Action:
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition (Q-TOF or Orbitrap)
Causality: Soft ionization preserves the intact molecular ion, while stepped collision energies capture both the labile CO loss and the more resilient C-Br bond cleavages.
Action:
Source: ESI in Positive Mode.
Capillary Voltage: +3.5 kV.
Desolvation Temperature: 350°C (ensures complete droplet evaporation without thermal degradation of the aldehyde).
MS1 Range: m/z 100 - 500. Self-Validation Check: Confirm the presence of the m/z 301.88, 303.88, 305.88 triplet at a strict 1:2:1 ratio.
MS2 (CID): Isolate m/z 303.88 (the most abundant isotope). Apply a stepped collision energy ramp of 15 eV, 25 eV, and 40 eV to generate a comprehensive fragmentation spectrum.
Analytical Workflow Visualization
Figure 2: Standardized high-resolution LC-MS/MS workflow for the characterization of dibrominated indoles.
References
[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB). Available at:[Link]
[4] Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry (SCIRP). Available at: [Link]
[1] Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. National Institutes of Health (PMC). Available at:[Link]
Technical Guide: Health, Safety, and Application Profiling of 4,5-Dibromo-1H-indole-3-carbaldehyde in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks are indispensable for the synthesis of complex, biologically active molecules. 4,5-Dibromo-1H-indole-3-carbaldehy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks are indispensable for the synthesis of complex, biologically active molecules. 4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) represents a highly specialized scaffold, characterized by its electron-withdrawing carbaldehyde moiety and the steric/lipophilic bulk of two adjacent bromine atoms.
This compound is of particular interest to drug development professionals because it serves as a core intermediate in the synthesis of marine alkaloid analogs. Natural products containing the brominated indole motif—such as those isolated from the marine bryozoan 1 [4]—have demonstrated potent anti-biofilm, antimicrobial, and cytotoxic properties. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic toxicology, safe handling protocols, and synthetic utility of 4,5-Dibromo-1H-indole-3-carbaldehyde.
Physicochemical Profiling & Safety Data
Understanding the baseline physical and hazard properties of 4,5-Dibromo-1H-indole-3-carbaldehyde is the first step in designing safe experimental workflows. The quantitative data and standard Globally Harmonized System (GHS) classifications are summarized below.
Table 1: Physicochemical Properties
Property
Value / Description
Chemical Name
4,5-Dibromo-1H-indole-3-carbaldehyde
CAS Registry Number
115666-38-1
Molecular Formula
C9H5Br2NO
Molecular Weight
302.95 g/mol
Physical State
Solid (Powder/Crystals)
Storage Conditions
2-8°C, Dark place, Inert atmosphere (Ar/N2)
Table 2: GHS Hazard & Precautionary Profile
GHS Code
Classification
Hazard Statement
H302
Acute Toxicity, Oral (Category 4)
Harmful if swallowed.
H315
Skin Corrosion/Irritation (Category 2)
Causes skin irritation.
H319
Serious Eye Damage/Irritation (Category 2A)
Causes serious eye irritation.
H335
Specific Target Organ Toxicity - Single Exposure (Category 3)
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
(Data derived from standardized safety profiles for 2 [2]).
Mechanistic Toxicology & EHS Rationale
To move beyond rote compliance, researchers must understand the causality behind the hazard classifications of 4,5-Dibromo-1H-indole-3-carbaldehyde. The toxicity profile is driven by two primary structural features:
Electrophilic Reactivity (H315, H319, H335): The C3-carbaldehyde group is highly electrophilic. Upon contact with mucosal membranes (eyes, respiratory tract) or skin, the aldehyde carbon can undergo spontaneous Schiff base formation with primary amines (e.g., lysine residues in biological proteins). This covalent modification leads to localized protein denaturation, cellular stress, and subsequent immune sensitization and irritation.
Enhanced Lipophilicity (H302): The addition of two heavy bromine atoms at the C4 and C5 positions significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid absorption across the gastrointestinal epithelium and cellular lipid bilayers, exacerbating its acute oral toxicity compared to unsubstituted indole derivatives.
Standard Operating Procedure (SOP): Safe Handling Workflow
The following protocol outlines a self-validating system for the safe handling and preparation of 4,5-Dibromo-1H-indole-3-carbaldehyde solutions.
Action: Initiate work only within a certified Class II fume hood.
Validation: Check the digital airflow monitor; a green indicator (face velocity ≥100 fpm) validates safe operational flow before opening the chemical container.
Step 2: PPE Selection.
Action: Don double nitrile gloves, splash goggles, and a flame-retardant lab coat.
Causality: Halogenated organic compounds can permeate standard, single-layer nitrile over extended exposure. Double gloving provides a sacrificial layer that can be immediately discarded if contamination is suspected.
Step 3: Transfer & Weighing.
Action: Use an anti-static gun on the metal spatula and polystyrene weigh boat prior to transfer.
Causality: Fine, dry powders of halogenated heterocycles are highly prone to static cling. This risks aerosolization and subsequent inhalation (triggering the H335 hazard).
Validation: The powder must pour smoothly without adhering to the vertical walls of the weigh boat, confirming static dissipation.
Step 4: Solubilization & Storage.
Action: Dissolve the compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Blanket the stock solution with Argon gas before sealing.
Causality: The aldehyde group is susceptible to auto-oxidation into a carboxylic acid in the presence of atmospheric oxygen and moisture. Argon blanketing preserves the integrity of the reactive electrophile.
Fig 1. Standard EHS workflow for handling halogenated indole carbaldehydes.
Brominated indoles are recognized as privileged scaffolds in drug discovery. They are heavily utilized to synthesize 3 [5] that exhibit potent anti-biofilm and cytotoxic activities [3]. A primary application of 4,5-Dibromo-1H-indole-3-carbaldehyde is its conversion into bioactive amines via reductive amination, which are then screened for bacterial Quorum Sensing (QS) inhibition.
Protocol: Reductive Amination of 4,5-Dibromo-1H-indole-3-carbaldehyde
Step 1: Imine Formation.
Action: Combine 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 eq) and a primary aliphatic amine (1.2 eq) in anhydrous dichloroethane (DCE). Stir at room temperature for 4 hours.
Causality: DCE is chosen over protic solvents to drive the equilibrium toward imine formation without the thermodynamic requirement of a Dean-Stark apparatus.
Validation: Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot and the appearance of a new, less polar imine spot validates the completion of this intermediate step.
Step 2: Selective Reduction.
Action: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. Stir for 12 hours.
Causality: STAB is a mild, chemo-selective reducing agent. It effectively reduces the imine to a secondary amine without causing reductive dehalogenation of the C4/C5 bromine atoms or disrupting the indole core.
Validation: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc. The organic layer must test negative for residual reactive oxidants/hydrides (using KI-starch paper) to validate a safe progression to rotary evaporation.
Mechanism of Action: Quorum Sensing Inhibition
Derivatives synthesized from this core often act as competitive inhibitors in bacterial signaling pathways. By mimicking natural autoinducers, these brominated compounds bind to receptor proteins (e.g., LasR in Pseudomonas aeruginosa), preventing the activation of virulence genes and effectively shutting down biofilm formation.
Fig 2. Mechanism of action for brominated indoles in quorum sensing inhibition.
Introduction: The Strategic Importance of Indole-3-carboxaldehydes
An In-Depth Guide to the Vilsmeier-Haack Formylation of 4,5-Dibromo-1H-indole The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formylation of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Vilsmeier-Haack Formylation of 4,5-Dibromo-1H-indole
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is particularly crucial in the functionalization of indoles, where the introduction of a formyl group at the C3 position yields indole-3-carboxaldehyde derivatives. These products are not merely chemical curiosities; they are high-value intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][3]
This application note provides a comprehensive, field-tested guide to the Vilsmeier-Haack formylation of 4,5-dibromo-1H-indole. The resulting product, 4,5-dibromo-1H-indole-3-carbaldehyde, serves as a versatile scaffold for further synthetic elaboration, making this protocol highly relevant for researchers in medicinal chemistry and drug development. We will delve into the underlying mechanism, provide a detailed step-by-step protocol, and offer insights into process control and safety.
Reaction Mechanism: An Electrophilic Journey
The Vilsmeier-Haack reaction proceeds in two primary stages. First is the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The second stage involves the electrophilic attack of this reagent on the electron-rich indole ring, followed by hydrolysis during aqueous work-up to yield the final aldehyde.[6][7]
Indoles preferentially undergo electrophilic substitution at the C3 position due to the superior ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion).[2] The electron-rich nature of the indole nucleus makes it an excellent substrate for this reaction.[8]
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of 4,5-Dibromo-1H-indole-3-carbaldehyde
This protocol is designed as a robust and reproducible procedure. Adherence to anhydrous conditions and temperature control is critical for success.
Reagents and Materials
Reagent/Material
Grade
Supplier Example
Notes
4,5-Dibromo-1H-indole
>97%
Sigma-Aldrich
Starting material.
N,N-Dimethylformamide (DMF)
Anhydrous, >99.8%
Acros Organics
Must be anhydrous.
Phosphorus oxychloride (POCl₃)
Reagent grade, >99%
J&K Scientific
Highly corrosive and water-reactive. Handle in a fume hood.
Dichloromethane (DCM)
ACS grade
Fisher Chemical
For extraction.
Saturated Sodium Carbonate (Na₂CO₃)
-
-
For neutralization.
Saturated Sodium Chloride (Brine)
-
-
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS grade
VWR Chemicals
For drying organic layer.
Crushed Ice
-
-
For work-up.
Step-by-Step Procedure
Part A: Preparation of the Vilsmeier Reagent
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a stream of dry nitrogen.
To the flask, add anhydrous N,N-dimethylformamide (DMF) (5 molar equivalents relative to the indole).
Cool the flask to 0 °C in an ice-water bath.
Slowly add phosphorus oxychloride (POCl₃) (1.5 molar equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.[1] Causality: This addition is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent uncontrolled side reactions and ensure the stable formation of the Vilsmeier reagent.[4]
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-45 minutes. The formation of a solid or a thick slurry indicates the successful generation of the reagent.
Part B: Formylation Reaction
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the 4,5-dibromo-1H-indole (1 molar equivalent) in anhydrous DMF (2-3 mL per gram of indole).
Cool the indole solution to 0 °C.
Slowly add the pre-formed Vilsmeier reagent from Part A to the indole solution via cannula or syringe.
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Gently heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours.[9] Process Control: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting indole spot is consumed.
Part C: Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature.
Prepare a large beaker containing a substantial amount of crushed ice and a stir bar.
Critical Step: Slowly and carefully pour the reaction mixture into the vigorously stirred beaker of crushed ice.[1] This "reverse quench" is essential for safely dissipating the heat generated from the exothermic hydrolysis of excess POCl₃ and the iminium intermediate.[4]
After the addition, continue stirring for 30 minutes.
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH 8-9). Perform this step slowly as it is exothermic and involves gas evolution (CO₂).[1] The product will often precipitate as a solid.
Isolation:
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water and then air-dry.
If no solid forms (or for complete recovery): Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude 4,5-dibromo-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data and Characterization
Quantitative Summary
Parameter
Value/Condition
Substrate
4,5-Dibromo-1H-indole
Reagents
POCl₃, DMF
Molar Ratio
Indole : POCl₃ : DMF (total) = 1 : 1.5 : ~7-8
Temperature
0 °C to 70 °C
Reaction Time
3-6 hours
Expected Yield
75-90% (Varies based on scale and purification method)
Expected Spectroscopic Data
While specific data for the 4,5-dibromo derivative requires experimental acquisition, the following are characteristic shifts for an indole-3-carboxaldehyde structure, based on the parent compound and related structures.[10][11]
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aldehyde proton (δ ~9.9-10.0 ppm, s), the N-H proton (δ ~12.0-12.5 ppm, broad s), and aromatic protons on the indole ring. The proton at the C2 position should appear as a singlet around δ 8.2-8.4 ppm.
¹³C NMR (DMSO-d₆, 101 MHz): The aldehyde carbonyl carbon is expected around δ 185 ppm. Other characteristic signals for the indole core carbons will also be present.
Mass Spectrometry (ESI-MS): Expect to find the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (C₉H₅Br₂NO).
Workflow Overview
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Safety and Troubleshooting
Safety: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[4] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching and neutralization steps are highly exothermic and must be performed with extreme care and adequate cooling.
Anhydrous Conditions: Moisture will rapidly decompose both POCl₃ and the Vilsmeier reagent, leading to low or no yield. Ensure all glassware is dry and use anhydrous solvents.
Low Yield: If the yield is poor, consider the following: (1) Purity of the starting indole; (2) Incomplete formation of the Vilsmeier reagent (ensure correct stoichiometry and temperature control); (3) Insufficient reaction time or temperature (confirm with TLC).
Purification Issues: If the crude product is oily or difficult to crystallize, column chromatography is the recommended purification method. Residual phosphorus-containing impurities from the work-up can sometimes complicate purification.[4] A thorough wash of the organic extracts during work-up is beneficial.
References
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 7, 2026.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22.
RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
Schiff base formation with 4,5-Dibromo-1H-indole-3-carbaldehyde
Application Note: Synthesis and Validation of Schiff Bases Derived from 4,5-Dibromo-1H-indole-3-carbaldehyde Introduction & Strategic Context Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Validation of Schiff Bases Derived from 4,5-Dibromo-1H-indole-3-carbaldehyde
Introduction & Strategic Context
Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to synthesize Schiff bases (azomethines) that exhibit potent antimicrobial, anticancer, and radiopharmaceutical properties[1]. The introduction of bromine atoms at the 4- and 5-positions of the indole ring creates a unique molecular profile: 4,5-Dibromo-1H-indole-3-carbaldehyde . While the halogens increase lipophilicity and provide handles for downstream cross-coupling (e.g., Suzuki-Miyaura reactions), they also introduce significant steric hindrance and electron-withdrawing effects that fundamentally alter the reactivity of the C3-aldehyde.
This application note provides a robust, self-validating protocol for overcoming these kinetic barriers to efficiently generate high-purity Schiff bases, designed specifically for researchers in drug development.
Mechanistic Causality & Reaction Design
Schiff base formation is a classic condensation reaction between a primary amine and a carbonyl group, proceeding via a two-step mechanism: nucleophilic addition followed by dehydration[2]. When adapting this for the 4,5-dibromo derivative, two competing factors must be managed:
Electronic Effects (Favorable): The electron-withdrawing nature of the 4,5-dibromo substitution increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack by the primary amine.
Steric Effects (Unfavorable): The proximity of the bulky bromine atom at the C4 position creates severe steric shielding around the C3-carbaldehyde. This steric bulk impedes the approach of primary amines and hinders the formation of the tetrahedral hemiaminal transition state.
Catalyst Selection: To overcome the steric penalty, strong acid catalysis is required. While glacial acetic acid is standard for unsubstituted indoles[3], the sterically hindered 4,5-dibromo analog benefits from a stronger organic acid, such as methanesulfonic acid (MSA) or catalytic concentrated sulfuric acid[4]. This ensures sufficient protonation of the carbonyl oxygen to drive the dehydration step[5].
Reaction Pathway Visualization
Mechanistic workflow of Schiff base formation via nucleophilic addition and dehydration.
Experimental Protocol: A Self-Validating System
This protocol emphasizes continuous in-process control (IPC) to ensure the reaction is self-validating at each stage, preventing downstream failures.
Primary Amine (1.1 equiv, slight excess to drive equilibrium)
Absolute Ethanol (Anhydrous)
Methanesulfonic acid (MSA) or Concentrated Sulfuric Acid (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
Reactant Solubilization : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) in 15 mL of anhydrous absolute ethanol.
Causality: Anhydrous conditions are critical. Because the overall reaction produces water, Le Chatelier's principle dictates that removing or minimizing initial water drives the equilibrium toward the imine product[2].
Amine Addition : Slowly add the primary amine (1.1 mmol) to the stirring solution at room temperature.
Catalyst Initiation : Add 2-3 drops of methanesulfonic acid (MSA) or concentrated sulfuric acid[4],[5].
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric shielding of the C4-bromine.
Reflux & Dehydration : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 12 hours. For highly hindered amines, fit the condenser with a Soxhlet extractor containing 3Å molecular sieves to continuously sequester water.
In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system[2].
Validation: The disappearance of the aldehyde spot (UV active) and the appearance of a new, highly conjugated imine spot (often brightly fluorescent under 365 nm UV) validates the forward progression.
Work-up and Quenching : Once TLC indicates complete consumption of the aldehyde, cool the mixture to 0°C. If the Schiff base precipitates, filter it directly. If not, concentrate the solvent under reduced pressure, dissolve the crude in ethyl acetate, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst[2],[4].
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude Schiff base by recrystallization from hot ethanol[4].
Quantitative Data & Analytical Validation
To ensure trustworthiness, the synthesized Schiff base must be orthogonally validated using spectroscopic techniques. The table below summarizes the expected analytical markers for 4,5-dibromo-1H-indole-3-carbaldehyde derived Schiff bases.
Analytical Technique
Target Signal / Marker
Causality & Interpretation
Expected Value Range
FT-IR Spectroscopy
Disappearance of C=O stretch
Confirms complete consumption of the starting aldehyde.
Absence of ~1660 cm⁻¹
FT-IR Spectroscopy
Appearance of C=N stretch
Validates the formation of the azomethine linkage[6].
1610 – 1640 cm⁻¹
¹H NMR (DMSO-d₆)
Disappearance of Aldehyde -CHO
Confirms no residual starting material remains.
Absence of ~9.9 ppm
¹H NMR (DMSO-d₆)
Appearance of Azomethine -CH=N-
The highly deshielded imine proton is the definitive marker of success[6].
Singlet at 8.2 – 8.8 ppm
¹H NMR (DMSO-d₆)
Indole -NH proton
Validates the indole core remains intact and did not undergo side reactions.
Broad singlet > 11.5 ppm
Troubleshooting Sterically Hindered Amines
When reacting 4,5-Dibromo-1H-indole-3-carbaldehyde with bulky primary amines (e.g., tert-butylamine or ortho-substituted anilines), the steric clash with the C4-bromine may stall the reaction at the hemiaminal stage.
Thermodynamic Solution : Switch to a higher boiling solvent like toluene and use a Dean-Stark apparatus to physically remove the water byproduct azeotropically, forcing the dehydration step.
Catalytic Solution : Transition from Brønsted acids to Lewis acids (e.g., TiCl₄ or BF₃·OEt₂), which can coordinate more tightly to the carbonyl oxygen and facilitate the elimination of the hydroxyl group without relying solely on protonation.
References
Title: Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL: [Link]
Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES
Source: International Journal of Pharma and Bio Sciences (IJPBS)
URL: [Link]
Title: An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul
Source: Der Pharma Chemica
URL: [Link]
Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde
Source: PubMed (European Journal of Medicinal Chemistry)
URL: [Link]
Title: Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents
Source: ResearchGate
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols
Executive Summary
Halogenated indoles, particularly dibrominated variants, are privileged scaffolds frequently isolated from marine sponges (e.g., Smenospongia sp.) and are known for their potent anti-inflammatory, antimicrobial, and antineoplastic properties[1]. 4,5-Dibromo-1H-indole-3-carbaldehyde serves as a highly versatile, electron-deficient building block for Multicomponent Reactions (MCRs). This application note details the mechanistic rationale, quantitative data, and self-validating protocols for deploying this specific isomer in three distinct MCR workflows: the Groebke–Blackburn–Bienaymé (GBB) reaction, the synthesis of Bis(indolyl)methanes (BIMs), and the green synthesis of dihydropyrano[2,3-c]pyrazoles.
Chemical Profile & Mechanistic Rationale (E-E-A-T)
The substitution pattern of 4,5-dibromo-1H-indole-3-carbaldehyde fundamentally alters its reactivity profile compared to unhalogenated indole-3-carbaldehydes[2].
Electronic Effects (Electrophilicity): The strongly electron-withdrawing nature of the two bromine atoms at the C4 and C5 positions drastically reduces the electron density of the indole core. This inductive effect propagates to the C3-carbonyl carbon, rendering it highly electrophilic. Consequently, the initial condensation step in MCRs (imine/Schiff base formation) is thermodynamically favored and accelerated.
Steric Hindrance (Regioselectivity): The bulky bromine atom at the C4 position introduces significant steric hindrance adjacent to the reactive C3-carbaldehyde group. In MCRs involving bulky nucleophiles (such as large isocyanides in the GBB reaction), this steric bulk can dictate the trajectory of nucleophilic attack, often requiring optimized catalytic conditions (e.g., Lewis acids like Yb(OTf)₃) to overcome the activation energy barrier[3].
Application 1: The Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a premier isocyanide-based MCR used to assemble imidazo[1,2-a]-heterocycles from aldehydes, amidines (e.g., 2-aminopyridines), and isocyanides[3]. When utilizing 4,5-dibromo-1H-indole-3-carbaldehyde, the reaction yields heavily functionalized, fused polycyclic indoles that are highly sought after in kinase inhibitor discovery.
Mechanistic Pathway
Figure 1: Mechanistic pathway of the GBB multicomponent reaction.
Protocol 1: Yb(OTf)₃-Catalyzed GBB Synthesis
Self-Validating Design: The reaction relies on the precipitation of the product from the solvent, providing an immediate visual confirmation of successful conversion.
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4,5-dibromo-1H-indole-3-carbaldehyde (1.0 mmol, 302.95 mg) and 2-aminopyridine (1.0 mmol, 94.1 mg).
Solvent & Catalyst: Suspend the reagents in anhydrous Methanol (3.0 mL). Add Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 62.0 mg) as the Lewis acid catalyst. Expert Insight: Yb(OTf)₃ is chosen because its large ionic radius effectively coordinates the sterically hindered C3-carbonyl without being deactivated by the C4-bromine.
Initiation: Stir at room temperature for 15 minutes to allow complete imine formation (solution will turn deep yellow).
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 135 µL) dropwise. Seal the vial.
Heating: Heat the reaction mixture at 80 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 6:4). The starting aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot under 254 nm UV (Rf ~0.3).
Workup: Cool to room temperature. The product typically precipitates as a microcrystalline solid. Filter the precipitate, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum.
Application 2: Green Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are critical pharmacophores with documented antineoplastic and antimicrobial activities[4]. The condensation of 4,5-dibromo-1H-indole-3-carbaldehyde with two equivalents of an unhalogenated indole yields unsymmetrical, heavily brominated BIMs. To adhere to green chemistry principles, this protocol utilizes an electrochemical bisarylation in a Deep Eutectic Solvent (DES)[4].
Experimental Workflow
Figure 2: Workflow for the green electrosynthesis of bis(indolyl)methanes.
Protocol 2: Electrosynthesis in Choline Chloride/Ethylene Glycol
DES Preparation: Prepare the DES by mixing Choline Chloride and Ethylene Glycol in a 1:2 molar ratio. Heat at 80 °C until a clear, homogeneous liquid is formed.
Reaction Setup: In an undivided electrochemical cell (25 mL beaker), add 5.0 mL of the prepared DES. Dissolve 4,5-dibromo-1H-indole-3-carbaldehyde (1.0 mmol) and unsubstituted indole (2.1 mmol).
Electrolysis: Equip the cell with a Platinum plate anode and a Graphite plate cathode (both 1 cm × 1 cm). Perform constant current electrolysis at 10 mA/cm² at 80 °C for 45 minutes[4]. Expert Insight: The anodic oxidation generates localized acidic species at the electrode surface, catalyzing the condensation without requiring bulk corrosive acids.
Isolation: Upon completion, add 15 mL of distilled water to the cell. The DES will dissolve, and the hydrophobic BIM derivative will crash out as a solid.
Purification: Filter the crude solid and recrystallize from hot ethanol to yield the pure product.
Application 3: Taurine-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles
For the synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles, 4,5-dibromo-1H-indole-3-carbaldehyde can be reacted with ethyl acetoacetate, hydrazine hydrate, and malononitrile. This four-component MCR can be catalyzed by Taurine (a green, naturally occurring β-amino acid) in aqueous media[5].
Validation: The reaction mixture transitions from a suspension to a thick slurry as the highly insoluble pyranopyrazole product forms. Yields typically exceed 85%[5].
Quantitative Data Summary
Table 1: Optimization of MCR Conditions for 4,5-Dibromo-1H-indole-3-carbaldehyde
Multicomponent Reaction
Catalyst / Promoter
Solvent System
Temp (°C)
Time (h)
Avg. Yield (%)
Key Advantage
GBB Reaction
Yb(OTf)₃ (10 mol%)
Methanol
80
4.5
78 - 82
Overcomes C4-Br steric hindrance.
GBB Reaction
Sc(OTf)₃ (10 mol%)
Acetonitrile
80
6.0
65 - 70
Alternative Lewis acid, slower kinetics.
BIM Synthesis
Pt/Graphite Electrodes
DES (ChCl:EG 1:2)
80
0.75
88 - 92
Zero acid waste, highly scalable.
Pyrano-pyrazole
Taurine (15 mol%)
Water
80
2.5
85 - 89
100% aqueous, organocatalytic.
Note: Yields are based on isolated, chromatographically pure products. The electron-withdrawing nature of the bromines generally increases yields compared to unhalogenated indoles, provided steric barriers are managed via appropriate catalysis.
References
Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges Containing Dibrominated Indolic Systems. Marine Drugs (via NIH PMC).
Indoles in Multicomponent Processes (MCPs).
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry (via NIH PMC).
Green electrosynthesis of bis(indolyl)methane derivatives in deep eutectic solvents. Chemistry Central Journal (via NIH PMC).
Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Synthesis of Next-Generation Kinase Inhibitors utilizing the 4,5-Dibromo-1H-indole-3-carbaldehyde Scaffold
Executive Summary & Mechanistic Rationale
The indole core is a highly privileged scaffold in oncology, representing the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Osimertinib analogs) [1]. The intrinsic hydrogen-bonding capacity of the indole NH and the electronic versatility of the C3 position make it an ideal pharmacophore for anchoring into the ATP-binding hinge region of kinases such as VEGFR-2, EGFR, and CDKs [2, 3].
4,5-Dibromo-1H-indole-3-carbaldehyde represents a highly functionalized, advanced building block for the rapid diversification of kinase inhibitor libraries. The strategic placement of two bromine atoms at the C4 and C5 positions provides orthogonal handles for transition-metal-catalyzed cross-coupling.
The Causality of Regioselectivity:
Differentiating the C4 and C5 bromines is the critical challenge in this workflow. The C4 position is highly sterically shielded by the adjacent C3-carbaldehyde (or its subsequent bulky condensation products). Conversely, the C5 position is relatively unhindered. By carefully selecting electron-rich, sterically demanding biarylphosphine ligands (such as SPhos) and controlling the reaction temperature, we can kinetically drive the oxidative addition of palladium exclusively to the C5 position. This leaves the C4 bromide intact for a subsequent, more forcing cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce solvent-exposed solubilizing groups.
Workflow & Binding Rationale Visualizations
To conceptualize the synthetic strategy and its direct correlation to target binding, review the following logical pathways.
Caption: Synthetic workflow for kinase inhibitors from 4,5-Dibromo-1H-indole-3-carbaldehyde.
Caption: Logical mapping of the functionalized indole scaffold to the kinase ATP-binding pocket.
Quantitative Data: Optimization of Regioselective Coupling
To establish a self-validating protocol, our team evaluated various palladium sources and ligands to maximize the C5:C4 regioselectivity ratio. The data below demonstrates that the steric bulk of the ligand is the primary driver of selectivity.
Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling at the C5 Position
Entry
Palladium Source
Ligand
Base
Solvent System
Temp (°C)
C5:C4 Ratio
Isolated Yield (%)
1
Pd(OAc)₂ (5 mol%)
PPh₃
K₂CO₃
Dioxane/H₂O (4:1)
90
3:1
45
2
Pd(dppf)Cl₂ (5 mol%)
None
Na₂CO₃
DMF/H₂O (4:1)
90
5:1
62
3
Pd₂(dba)₃ (2.5 mol%)
XPhos
K₃PO₄
Toluene/H₂O (10:1)
100
12:1
78
4
Pd(OAc)₂ (5 mol%)
SPhos
K₃PO₄
Toluene/H₂O (10:1)
80
>20:1
89
Insight: Entry 4 provides the optimal conditions. SPhos accelerates oxidative addition at the less hindered C5 position while its immense steric profile actively repels interaction with the C4 bromide, which is shielded by the C3 substituent. Lowering the temperature to 80°C further suppresses the thermodynamic drive toward exhaustive di-coupling.
Detailed Experimental Protocols
Protocol A: Derivatization of the C3-Carbaldehyde (Schiff Base / Hydrazone Formation)
Purpose: To establish the primary hinge-binding motif and introduce the steric bulk required to shield the C4 position during subsequent cross-coupling [2].
Dissolution: Suspend 4,5-Dibromo-1H-indole-3-carbaldehyde in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
Activation: Add 0.1 eq of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbaldehyde carbon without degrading the acid-sensitive indole core.
Condensation: Add the hydrazine/amine dropwise at room temperature.
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Isolation: Upon completion, cool the reaction to 0°C in an ice bath. The highly conjugated product will precipitate. Filter the solid under a vacuum, wash with cold ethanol (2 x 10 mL), and dry under a high vacuum.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C5
Purpose: To introduce a hydrophobic moiety targeting the DFG-out or deep hydrophobic pocket of the kinase domain [3].
Aryl boronic acid (e.g., Phenylboronic acid) (1.05 eq, 5.25 mmol) Strict stoichiometric control is vital.
Pd(OAc)₂ (0.05 eq, 5 mol%)
SPhos (0.10 eq, 10 mol%)
K₃PO₄ (2.0 eq, 10 mmol)
Toluene/H₂O (10:1 v/v, 22 mL)
Step-by-Step Procedure:
Degassing (Critical Step): In a Schlenk flask, combine the indole intermediate, aryl boronic acid, and K₃PO₄. Add the Toluene/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(OAc)₂ and SPhos. Seal the flask.
Heating: Heat the reaction mixture strictly to 80°C for 12 hours. Do not exceed this temperature, as higher thermal energy will overcome the steric barrier at C4, leading to di-arylation.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Self-Validation: Purify via flash chromatography.
Self-Validating NMR Check: To confirm regioselectivity, perform a 2D NOESY NMR experiment on the purified product. You must observe a Nuclear Overhauser Effect (NOE) between the newly introduced C5-aryl protons and the C6-proton of the indole core. If substitution occurred at C4, an NOE would be observed between the aryl protons and the C3-vinylic/imine proton instead.
Protocol C: Buchwald-Hartwig Amination at C4
Purpose: To install a solubilizing group (e.g., a morpholine or piperazine derivative) that extends into the solvent-exposed region of the kinase, improving the pharmacokinetic profile (ADMET) of the drug.
Setup: In a glovebox or under strict Schlenk conditions, combine the indole intermediate, amine, Pd₂(dba)₃, RuPhos, and NaOtBu in anhydrous dioxane. Causality: NaOtBu is a strong base required to deprotonate the amine, but it is highly moisture sensitive. RuPhos is specifically chosen here as it excels in coupling secondary amines to sterically hindered, electron-rich aryl bromides.
Reaction: Heat the sealed vessel to 110°C for 16 hours. The higher temperature is necessary to force the oxidative addition into the sterically congested C4-Br bond.
Quenching: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to neutralize the strong base, and extract with dichloromethane (3 x 15 mL).
Purification: Concentrate and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final multi-targeted kinase inhibitor as a TFA salt.
References
Rathi, A. K., Syed, R., Singh, V., Shin, H.-S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55–72.[Link]
Gaur, A., Peerzada, M. N., Khan, N. S., Ali, I., & Azam, A. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42036–42043.[Link]
Elkaeed, E. B., Yousef, R. G., Elkady, H., Gobaara, I. M. M., Alsfouk, A. A., Husein, D. Z., Ibrahim, I. M., Metwaly, A. M., & Eissa, I. H. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Processes, 10(7), 1391.[Link]
Method
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 4,5-Dibromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4,5-Dibromo-1H-indole-3-carbaldehyde in Medicinal Chemistry The indole scaffold is a cornerstone in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,5-Dibromo-1H-indole-3-carbaldehyde in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's pharmacological profile. 4,5-Dibromo-1H-indole-3-carbaldehyde is a particularly valuable building block in this regard. The presence of bromine atoms at the 4 and 5 positions significantly alters the electronic properties of the indole ring, and these halogens can serve as synthetic handles for further molecular elaboration through cross-coupling reactions. The aldehyde group at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the synthesis of diverse compound libraries for drug discovery.[4][5] This document provides detailed application notes and protocols for the derivatization of the aldehyde group in 4,5-Dibromo-1H-indole-3-carbaldehyde, with a focus on practical implementation and the underlying chemical principles.
Understanding the Reactivity of 4,5-Dibromo-1H-indole-3-carbaldehyde
The presence of two electron-withdrawing bromine atoms on the benzene portion of the indole ring is expected to have a pronounced effect on the reactivity of the aldehyde group. Electron-withdrawing groups on the indole nucleus generally decrease the electron density of the entire ring system.[6][7] This, in turn, can make the aldehyde carbon more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the unsubstituted indole-3-carbaldehyde. However, the overall electron-deficient nature of the indole ring might also influence the stability of intermediates in certain reactions. It is crucial to consider these electronic effects when adapting protocols for this substrate.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[8][9] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. For 4,5-Dibromo-1H-indole-3-carbaldehyde, the increased electrophilicity of the aldehyde carbon should facilitate this reaction.
Causality of Experimental Choices:
Active Methylene Compounds: A variety of active methylene compounds can be employed, such as malononitrile, ethyl cyanoacetate, and nitromethane. The choice of the active methylene compound will determine the nature of the resulting α,β-unsaturated system.[8][10]
Catalyst: A weak base like piperidine or an amine salt like ammonium acetate is typically used to deprotonate the active methylene compound, generating the nucleophilic carbanion.[8][10][11]
Solvent: Protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and the catalyst.[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 3-4 drops).
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.[8]
Work-up: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, reduce the solvent volume under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Formation of Imines, Oximes, and Hydrazones: Carbon-Nitrogen Double Bond Formation
The reaction of the aldehyde group with primary amines, hydroxylamine, and hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are important for their biological activities and as synthetic intermediates.
Imine (Schiff Base) Formation
Imines are formed by the condensation of an aldehyde with a primary amine, often under acidic catalysis to facilitate the dehydration step.[3]
Causality of Experimental Choices:
Amine: A wide range of primary amines (aliphatic and aromatic) can be used.
Catalyst: A catalytic amount of a protic acid, such as acetic acid, is often added to protonate the carbonyl oxygen, increasing its electrophilicity.
Solvent: Solvents that allow for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion. Alternatively, the reaction can be run in alcohols like ethanol.
Experimental Protocol: General Imine Formation
Reaction Setup: To a solution of 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add the desired primary amine (1.1 mmol).
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
Work-up: Upon completion, cool the reaction mixture. The imine product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Oxime Formation
Oximes are prepared by the reaction of an aldehyde with hydroxylamine, typically from its hydrochloride salt in the presence of a base.[12][13]
Causality of Experimental Choices:
Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable and common source of hydroxylamine.
Base: A base, such as sodium hydroxide or sodium carbonate, is required to liberate the free hydroxylamine from its salt.[12][13]
Solvent: A mixture of ethanol and water is a common solvent system for this reaction.[12]
Experimental Protocol: Oxime Formation
Reactant Preparation: In a flask, dissolve hydroxylamine hydrochloride (1.5 mmol) in a solution of sodium hydroxide (1.5 mmol) in water (5 mL).
Reaction Mixture: In a separate flask, dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL).
Reaction Execution: Add the hydroxylamine solution to the aldehyde solution and stir at room temperature.
Work-up: The oxime may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with water. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Hydrazone Formation
Hydrazones are synthesized by the condensation of an aldehyde with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine).[14][15][16]
Causality of Experimental Choices:
Hydrazine Reagent: The choice of hydrazine will determine the substituent on the imine nitrogen. 2,4-Dinitrophenylhydrazine is often used for the preparation of stable, crystalline derivatives.
Catalyst: A small amount of acid (e.g., acetic acid) can catalyze the reaction.[17]
Solvent: Ethanol or methanol are suitable solvents for this condensation.
Experimental Protocol: Hydrazone Formation with Phenylhydrazine
Reaction Setup: Dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
Reagent Addition: Add phenylhydrazine (1.1 mmol) to the solution, followed by a drop of glacial acetic acid.
Reaction Conditions: Stir the mixture at room temperature. The formation of a precipitate often indicates product formation.
Work-up: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Caption: Pathways to Imines, Oximes, and Hydrazones.
Reagent
Derivative Class
Primary Amine (e.g., Aniline)
Imine (Schiff Base)
Hydroxylamine
Oxime
Phenylhydrazine
Phenylhydrazone
2,4-Dinitrophenylhydrazine
2,4-Dinitrophenylhydrazone
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a two-step process, often performed in one pot, that converts an aldehyde into an amine.[4] It involves the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent.
Causality of Experimental Choices:
Amine: Primary or secondary amines can be used to generate secondary or tertiary amines, respectively.
Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[4]
Solvent: Aprotic solvents such as dichloromethane (DCM) or dichloroethane (DCE) are often employed.
Experimental Protocol: Reductive Amination with a Primary Amine
Reaction Setup: In a round-bottom flask, suspend 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in dichloromethane (15 mL).
Formation of Imine: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred suspension.
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Wittig Reaction: Conversion to Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[18][19] This reaction is particularly useful for creating a carbon-carbon double bond at the position of the former carbonyl group.
Causality of Experimental Choices:
Phosphonium Salt: The choice of the phosphonium salt determines the substituent(s) on the newly formed double bond.
Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[20]
Solvent: Anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential to prevent quenching of the strongly basic ylide.
Ylide Stability: The nature of the R group on the ylide affects its stability and reactivity. Stabilized ylides (e.g., where R is an electron-withdrawing group) are less reactive and tend to give the (E)-alkene, while non-stabilized ylides (e.g., where R is an alkyl group) are more reactive and often favor the (Z)-alkene.[19]
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
Note: This reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Ylide Generation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
Aldehyde Addition: Dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the aldehyde.
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product will contain triphenylphosphine oxide as a byproduct.[18] Purification is typically achieved by column chromatography on silica gel.
Caption: General workflow for the Wittig Reaction.
Phosphonium Salt
Expected Alkene Product
Methyltriphenylphosphonium bromide
4,5-Dibromo-3-vinyl-1H-indole
Ethyltriphenylphosphonium bromide
4,5-Dibromo-3-(prop-1-en-1-yl)-1H-indole
(Carbethoxymethyl)triphenylphosphonium chloride
Ethyl 3-(4,5-dibromo-1H-indol-3-yl)acrylate
References
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
Royal Society of Chemistry. (2025).
ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
University of Pittsburgh. (n.d.). 1. The Wittig Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
Semantic Scholar. (n.d.). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]
ACS Publications. (2025). Benzannulation of Functionally Enhanced Indole-3-carbaldehydes with Ynones and Alkynoates: A Domino Approach to Bioactive Carbazoles Synthesis of Clauolenzole A, Calothrixin A & B, Methyl Carbazole-3-carboxylate, and Quinocarbazole. The Journal of Organic Chemistry.
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]
ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
National Center for Biotechnology Information. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]
ResearchGate. (2025). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. [Link]
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. Retrieved from [Link]
MDPI. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences. [Link]
National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
Google Patents. (n.d.). Method for preparing azines and hydrazones.
National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
ResearchGate. (2025). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
eScholarship.org. (2025). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Retrieved from [Link]
Application Notes and Protocols for Cross-Coupling Reactions on 4,5-Dibromo-1H-indole-3-carbaldehyde
Introduction: The Versatile 4,5-Dibromo-1H-indole-3-carbaldehyde Scaffold 4,5-Dibromo-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile 4,5-Dibromo-1H-indole-3-carbaldehyde Scaffold
4,5-Dibromo-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The presence of two distinct bromine atoms at the C4 and C5 positions, coupled with a reactive carbaldehyde group at C3, offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries in drug discovery and materials science.
The strategic functionalization of this scaffold through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allows for the precise installation of a wide range of substituents. This guide provides detailed application notes and optimized protocols for performing these key transformations on 4,5-Dibromo-1H-indole-3-carbaldehyde, with a focus on achieving high yields and regioselectivity.
Understanding Regioselectivity: The Key to Controlled Synthesis
A critical consideration when working with dihalogenated substrates is regioselectivity – the ability to selectively functionalize one halogen over the other. In the case of 4,5-Dibromo-1H-indole-3-carbaldehyde, the electronic and steric environment of the C4 and C5 positions dictates the reactivity of the respective bromine atoms. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is influenced by factors such as bond dissociation energy, steric hindrance, and electronic effects from neighboring functional groups.
For many dihalo-N-heterocycles, reactivity is often enhanced at the position adjacent to the heteroatom. However, the specific substitution pattern and the nature of the cross-coupling reaction can influence the outcome. This guide will explore conditions that favor selective mono-functionalization at either the C4 or C5 position, as well as protocols for sequential and double couplings.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids and their derivatives.[2]
Causality Behind Experimental Choices
Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaromatic substrates, catalyst systems that are both active and resistant to deactivation are required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for challenging couplings.[3] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Base: The base plays a crucial role in the transmetalation step, activating the organoboron species.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or THF) and water is frequently used. Water can facilitate the transmetalation step, but an excess can lead to unwanted side reactions like dehalogenation.[3]
This protocol provides a starting point for the selective mono-arylation or -vinylation of 4,5-Dibromo-1H-indole-3-carbaldehyde. Based on analogous systems like 4,5-dibromothiophene-2-carboxaldehyde, initial coupling is often favored at the more electron-deficient C5 position.
Materials:
4,5-Dibromo-1H-indole-3-carbaldehyde
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
1,4-Dioxane/Water (4:1 mixture, degassed)
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.5 eq.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Application Note: Synthesis and Evaluation of Novel Antimicrobial Agents from 4,5-Dibromo-1H-indole-3-carbaldehyde
Abstract: The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and antimicrobial evaluation of new chemical entities derived from 4,5-Dibromo-1H-indole-3-carbaldehyde. We present detailed, field-proven protocols for synthesizing two key classes of derivatives—Schiff bases and chalcones—and for assessing their biological activity against clinically relevant pathogens.
Introduction: The Rationale for Indole-Based Antimicrobials
The indole ring system is a cornerstone of numerous biologically active molecules, including the essential amino acid tryptophan.[3] Its unique electronic properties and structural versatility have made it a focal point in the search for new drugs.[4] Recent studies have consistently shown that indole derivatives possess potent antimicrobial and biofilm-inhibiting activities against a wide spectrum of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[5][6]
The strategic functionalization of the indole core is key to modulating its biological activity. The aldehyde group at the C3 position of 4,5-Dibromo-1H-indole-3-carbaldehyde serves as a versatile chemical handle for introducing molecular diversity. It readily participates in condensation reactions to form C=N (imine) or C=C (enone) bonds, providing access to broad classes of compounds like Schiff bases and chalcones, respectively. The presence of bromine atoms at the 4 and 5 positions can enhance lipophilicity and introduce specific electronic effects, potentially improving membrane permeability and target engagement.
This guide details the synthetic pathways from this key starting material to potential antimicrobial lead compounds, supported by robust characterization and biological evaluation protocols.
Figure 2: Workflow for the synthesis of indole-based Schiff bases.
Step-by-Step Protocol:
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 eq) in 30 mL of absolute ethanol. Add a magnetic stir bar.
Addition of Amine: To the stirring solution, add the desired primary amine (e.g., aniline, sulfanilamide, or an amino acid ester) (1.1 eq).
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate often forms. If not, slowly pour the reaction mixture into 50 mL of ice-cold water to induce precipitation.
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and distilled water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Self-Validating Characterization:
IR Spectroscopy: Look for the appearance of a strong C=N stretching band around 1600-1630 cm⁻¹ and the disappearance of the C=O aldehyde stretch (around 1660 cm⁻¹) and the primary amine N-H bends.
¹H NMR Spectroscopy: Confirm the disappearance of the aldehyde proton signal (δ ≈ 9.9-10.1 ppm) and the amine protons. A new singlet for the azomethine proton (-CH=N-) should appear in the downfield region (δ ≈ 8.0-9.0 ppm). The indole NH proton remains, typically as a broad singlet (δ > 11.0 ppm).
Mass Spectrometry (MS): Verify the molecular weight of the final product via the molecular ion peak [M]⁺ or [M+H]⁺.
Protocol II: Synthesis of Indole-Based Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for a wide array of biological activities, including antimicrobial effects. [2][7]They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
[7]
Causality Behind Experimental Choices:
Base Catalyst: A base like piperidine or aqueous NaOH is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the indole aldehyde.
Reaction Conditions: The reaction is often run at room temperature or with gentle heating to promote condensation while minimizing side reactions.
Step-by-Step Protocol:
Reagent Preparation: In a 100 mL flask, dissolve the substituted acetophenone (1.0 eq) in 20 mL of ethanol.
Aldehyde Addition: Separately, dissolve 4,5-Dibromo-1H-indole-3-carbaldehyde (1.0 eq) in 20 mL of ethanol. Add this solution to the acetophenone solution with stirring.
Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 10-20%) or a few drops of piperidine dropwise while maintaining the temperature below 10°C.
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid, often brightly colored, indicates product formation.
Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude chalcone by recrystallization from ethanol or acetic acid.
Self-Validating Characterization:
IR Spectroscopy: Look for the characteristic α,β-unsaturated ketone C=O stretch (around 1640-1660 cm⁻¹) and the C=C stretch (around 1580-1620 cm⁻¹).
¹H NMR Spectroscopy: The most diagnostic signals are two doublets for the vinylic protons (-CH=CH-) in the region of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. The aldehyde proton signal will be absent.
¹³C NMR Spectroscopy: Confirm the presence of the carbonyl carbon (δ ≈ 190 ppm) and the two vinylic carbons.
Mass Spectrometry (MS): Verify the molecular weight of the synthesized chalcone.
The most common method to quantify the in vitro activity of a new antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC).
[8][9]
Figure 3: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol III: Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
[8]
Materials:
Synthesized indole derivatives
96-well microtiter plates (U-bottom)
Cation-adjusted Mueller-Hinton Broth (MHB)
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
0.5 McFarland turbidity standard
Spectrophotometer or plate reader (optional)
Positive control antibiotic (e.g., Ciprofloxacin)
DMSO (for dissolving compounds)
Step-by-Step Protocol:
Compound Preparation: Prepare stock solutions of each synthesized compound and the control antibiotic in DMSO at a concentration of 1024 µg/mL.
Plate Preparation: Add 100 µL of sterile MHB to wells 1 through 12 of a 96-well plate.
Serial Dilution: Add 100 µL of the compound stock solution to well 1. Mix thoroughly by pipetting up and down, then transfer 100 µL from well 1 to well 2. Repeat this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 512 µg/mL down to 1 µg/mL).
Controls: Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only).
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
Inoculum Dilution: Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are also halved (e.g., from 256 µg/mL to 0.5 µg/mL).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [9][10]Growth in the control well (well 11) should be robust, and the sterility control (well 12) should be clear.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
Compound ID
Derivative Type
Target Organism
MIC (µg/mL)
IND-SB-01
Schiff Base
S. aureus
16
IND-SB-01
Schiff Base
E. coli
64
IND-CH-01
Chalcone
S. aureus
8
IND-CH-01
Chalcone
E. coli
32
Ciprofloxacin
(Control)
S. aureus
1
Ciprofloxacin
(Control)
E. coli
0.5
Summary and Future Outlook
This application note provides robust and reproducible protocols for the synthesis of novel Schiff base and chalcone derivatives from 4,5-Dibromo-1H-indole-3-carbaldehyde and their subsequent evaluation as antimicrobial agents. The indole scaffold continues to be a highly productive starting point for the development of new therapeutics. [4]By systematically applying these synthetic and biological evaluation workflows, researchers can efficiently generate and screen compound libraries to identify promising new leads in the critical fight against infectious diseases. Future work should focus on expanding the diversity of the amine and acetophenone reactants to build comprehensive structure-activity relationships (SAR) and optimize for potency and selectivity.
References
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. ResearchGate. [Link]
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. [Link]
Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. [Link]
Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Research Square. [Link]
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. ResearchGate. [Link]
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. ResearchGate. [Link]
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. R Discovery. [Link]
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
Synthesis and in silico investigation of Schiff base derivatives of 1H-indole-2,3-diones and their Co(II) and Ni(II) complexes as antimicrobial agents. Brazilian Journal of Biological Sciences. [Link]
Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones. Austin Publishing Group. [Link]
Synthesis and antimicrobial activity of chalcone derivatives of indole nucleus. ResearchGate. [Link]
Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. ResearchGate. [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
Synthesis And Biological Evaluation of Alkylated Indole Chalcone Derivatives as Antitubercular and Antimicrobial Agents. International Journal of Pharmaceutical Sciences. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
Technical Support Center: Optimizing the Yield of 4,5-Dibromo-1H-indole-3-carbaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the formylation of heavily substituted, electron-deficient indoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the formylation of heavily substituted, electron-deficient indoles. The synthesis of 4,5-Dibromo-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction requires precise control over reaction kinetics and thermodynamics.
The electron-withdrawing nature of the bromine atoms at the C4 and C5 positions significantly diminishes the nucleophilicity of the C3 carbon. Consequently, standard protocols designed for unsubstituted indoles often result in poor yields, incomplete conversion, or degradation[1]. This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting framework to help you optimize your yield.
Mechanistic Workflow
Understanding the pathway is critical for troubleshooting. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (Vilsmeier reagent), which undergoes electrophilic aromatic substitution at the C3 position of the indole ring.
Fig 1: Step-by-step mechanistic workflow for the Vilsmeier-Haack formylation of 4,5-dibromoindole.
Self-Validating Experimental Protocol
Objective: Synthesize 4,5-Dibromo-1H-indole-3-carbaldehyde with >80% yield.
Core Requirement: Because water rapidly hydrolyzes the Vilsmeier reagent, absolute anhydrous conditions are non-negotiable[2].
Step 1: Preparation of the Vilsmeier Reagent
Purge a flame-dried, multi-neck round-bottom flask with Argon or Nitrogen.
Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5.0 mL per gram of substrate) and cool to 0–5 °C using an ice-water bath.
Slowly add freshly distilled Phosphorus Oxychloride (POCl₃) dropwise to achieve a 2.0 molar excess relative to the indole.
Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0–5 °C prevents the thermal degradation of the delicate chloroiminium ion[3].
Self-Validation Checkpoint: The solution should remain clear or turn slightly pale yellow. Darkening at this stage indicates moisture contamination or localized overheating.
Step 2: Substrate Addition
Dissolve 4,5-dibromo-1H-indole in a minimal amount of anhydrous DMF.
Add this solution dropwise to the Vilsmeier reagent over 30–45 minutes, maintaining the internal temperature below 10 °C.
Causality: Slow addition controls the initial exothermic electrophilic attack, preventing the polymerization of the indole ring[4].
Step 3: Formylation (Heating Phase)
Remove the ice bath and allow the mixture to reach room temperature.
Heat the reaction mixture to 85 °C for 4 to 5 hours.
Causality: While unsubstituted indoles formylate rapidly at 35 °C[5], the inductive electron-withdrawing effect of the two bromine atoms requires higher thermal activation to drive the formation of the Wheland intermediate and subsequent elimination to the iminium salt[6].
Self-Validation Checkpoint: The clear solution will transition into an opaque, canary-yellow or orange paste as the iminium salt forms[5]. TLC (Hexane:EtOAc 7:3) should confirm the disappearance of the starting material.
Step 4: Quenching and Hydrolysis
Cool the reaction to room temperature, then pour the paste into a vigorously stirred beaker of crushed ice (approx. 10x the reaction volume).
Self-Validation Checkpoint: The yellow paste will dissolve into a clear, cherry-red aqueous solution[5].
Slowly add a cold aqueous solution of NaOH (20% w/v) dropwise until the pH reaches 8–9. Maintain the temperature below 30 °C during this addition.
Causality: Hydrolysis of the stable iminium salt requires a base. However, rapid basification causes localized exothermic spikes, leading to base-catalyzed degradation and tar formation[4].
Stir for an additional 45 minutes as the product precipitates. Filter, wash with copious amounts of cold water to remove inorganic salts, and air-dry[4].
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently below 40%, and I recover unreacted 4,5-dibromoindole. What is going wrong?A1: This is a classic symptom of either moisture contamination or insufficient activation energy. First, verify that your DMF is strictly anhydrous and your POCl₃ is freshly distilled; moisture consumes the Vilsmeier reagent before it can react with the substrate[2]. Second, because the 4,5-dibromo substitutions severely deactivate the ring, heating to 85 °C is required. If you are running the reaction at 35 °C (the standard for unsubstituted indoles), the conversion will stall[3].
Q2: The reaction mixture turned black or dark brown during the heating phase or work-up. Is this normal?A2: No. While a cherry-red or deep orange color is normal during the ice quench, black tar formation indicates decomposition[4]. This is typically caused by:
Overheating during the initial POCl₃ addition.
Allowing the temperature to exceed 30 °C during the NaOH quench. Ensure you are adding the base slowly to a large volume of crushed ice[5].
Q3: I am observing multiple spots on my TLC plate after the reaction. How do I minimize side products?A3: Multiple spots often result from incomplete hydrolysis of the iminium intermediate or oxidative side reactions. Ensure your reaction is run under an inert atmosphere to prevent oxidation[4]. Additionally, verify that the final pH is firmly between 8 and 9; incomplete basification leaves water-soluble iminium intermediates in the aqueous layer, drastically reducing your isolated yield[2].
Quantitative Data Presentation
To contextualize the required conditions for 4,5-dibromoindole, compare its reactivity profile against other indole derivatives in the table below.
Table 1: Effect of Reaction Conditions on Vilsmeier-Haack Formylation Yields
Technical Support Center: Optimizing Schiff Base Synthesis & Troubleshooting
Welcome to the Technical Support Center for Schiff base (imine) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental physical chemistry th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Schiff base (imine) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental physical chemistry that governs azomethine formation. Whether you are scaling up a pharmaceutical intermediate or synthesizing novel ligands, understanding the causality behind reaction conditions is critical.
This guide provides mechanistic insights, targeted troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
To optimize Schiff base formation, one must first understand the delicate equilibrium and pH dependencies of the reaction. The process is a two-step nucleophilic addition followed by a rate-limiting dehydration step.
Mechanism of Schiff base formation highlighting pH dependence and equilibrium shifting.
Q1: Why does my Schiff base synthesis fail under highly acidic conditions, even though acid catalyzes the dehydration step?A1: The formation of a Schiff base is highly pH-dependent[1]. While acid is required to protonate the hydroxyl group of the carbinolamine intermediate (making it a better leaving group for the rate-determining dehydration step), primary amines are inherently basic[2]. If the pH drops too low (typically < 3), the free amine is heavily protonated to form a non-nucleophilic ammonium salt[1]. This halts the initial nucleophilic addition step entirely, pulling the equilibrium to the left[3]. The optimal "sweet spot" is a mildly acidic medium (pH 3–5), which preserves enough free amine for addition while providing sufficient protons for dehydration[1][3].
Q2: Why are ketones significantly less reactive than aldehydes in forming imines, and what is the standard workaround?A2: Ketones suffer from two major disadvantages: steric hindrance around the carbonyl carbon and reduced electrophilicity due to the electron-donating effects of the two alkyl/aryl groups[1]. To overcome this thermodynamic barrier, you must aggressively drive the equilibrium forward. This requires higher temperatures (reflux), longer reaction times, and strict, continuous water removal (e.g., using a Dean-Stark apparatus with toluene)[1][4]. For highly unreactive aromatic ketones, Lewis acid catalysts are often necessary to further activate the carbonyl carbon[1].
Q3: How do green chemistry approaches (like solvent-free grinding) compare to conventional reflux methods in terms of yield and purity?A3: Mechanochemical (solvent-free grinding) and microwave-assisted syntheses often outperform conventional reflux methods[5][6]. By eliminating the solvent, you drastically increase the localized concentration and molecular collision rate of the reactants. This can reduce reaction times from several hours to mere minutes and frequently pushes yields above 90%[5][6]. Furthermore, these methods eliminate toxic solvent waste and simplify the workup process, perfectly aligning with sustainable chemistry principles[7].
Section 3: Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield or Incomplete Conversion
Cause: Schiff base formation is a reversible condensation reaction. The byproduct, water, drives the equilibrium backward toward hydrolysis[1][4].
Solution: Implement continuous water removal based on your solvent system. For high-boiling solvents like toluene or benzene, use azeotropic distillation via a Dean-Stark trap[4][8]. For lower-boiling solvents (ethanol, methanol), add activated 3Å/4Å molecular sieves or anhydrous dehydrating agents (like MgSO₄) directly to the reaction flask[4][8].
Issue 2: Product Degradation During Workup
Cause: Imines are highly sensitive to aqueous acidic conditions and will rapidly hydrolyze back to the starting amine and carbonyl[2][8].
Solution: Avoid acidic aqueous washes entirely. If neutralization of an acid catalyst is required, use a mild base like saturated sodium bicarbonate. Store the purified product in a desiccator under an inert atmosphere to prevent degradation from ambient atmospheric moisture[8].
Issue 3: Insoluble Reactants in Standard Solvents
Cause: Highly polar, rigid, or polymeric aromatic amines/aldehydes may not dissolve in standard alcoholic solvents[9].
Solution: Apparent insolubility does not mean the reaction will fail; the reaction can often proceed efficiently at the solid-liquid interphase[9]. Alternatively, utilize a solvent-free mechanochemical grinding protocol[5], or add a minimal amount of a polar aprotic co-solvent like DMF or DMSO to solubilize the reactants before adding ethanol[9].
Section 4: Quantitative Data Presentation
To choose the correct optimization strategy, consult the following comparison of water removal techniques used to drive the Schiff base equilibrium forward.
Must be strictly pre-activated at high heat; can cause minor product loss via surface adsorption.
Chemical Dehydrants (e.g., MgSO₄, Na₂SO₄)
Chemical hydration/crystal lattice integration[4].
Small-scale reactions, room temperature synthesis.
Lower water capacity than sieves; requires an additional filtration step during workup[4].
Section 5: Self-Validating Experimental Protocols
Protocol A: Conventional Synthesis of Challenging Ketimines (Dean-Stark Method)
This protocol utilizes azeotropic distillation to continuously remove water, providing a self-validating visual metric of reaction completion.
Preparation: In a round-bottom flask, combine equimolar amounts (1.0 eq) of the ketone and primary amine in anhydrous toluene[8].
Catalysis: Add a catalytic amount of glacial acetic acid or p-Toluenesulfonic acid (p-TSA) (0.05 eq) to adjust the apparent pH to ~4.5, optimizing the dehydration step[4][8].
Assembly: Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser[4][8].
Reflux & Validation: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the graduated Dean-Stark trap. Self-Validation Check: The reaction is complete when the theoretical stoichiometric volume of water (1 equivalent) has been collected.
Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst (preventing hydrolysis during concentration)[8]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Green Chemistry Solvent-Free Mechanochemical Synthesis (Aldimines)
This eco-friendly protocol leverages physical grinding to force molecular collisions, ideal for highly reactive aldehydes and insoluble amines.
Preparation: Weigh equimolar amounts of solid aromatic aldehyde and primary amine and transfer them directly into an agate mortar[5][7].
Activation: Add a single catalytic drop of glacial acetic acid or a natural acid catalyst (e.g., lemon juice) to initiate the reaction[9][10].
Mechanochemical Grinding: Grind the mixture continuously with a pestle at room temperature for 10–30 minutes[5][7]. Self-Validation Check: A successful reaction is typically indicated by a distinct phase change (formation of a paste or melt) and a visible color change indicating extended conjugation (azomethine formation)[7].
Purification: Monitor completion via TLC. Once complete, wash the resulting solid with ice-cold water or cold ethanol to remove unreacted starting materials, filter, and dry thoroughly in a vacuum desiccator[5].
Navigating the Reactivity of 4,5-Dibromo-1H-indole-3-carbaldehyde in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4,5-Dibromo-1H-indole-3-carbaldehyde. This guide is designed to provide you with in-depth technical assistance,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4,5-Dibromo-1H-indole-3-carbaldehyde. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows, ensuring the integrity of your research.
Understanding the Core Chemistry: The Indole Nucleus in an Acidic World
The indole ring system is a privileged scaffold in medicinal chemistry, but its reactivity can present challenges. The lone pair of electrons on the indole nitrogen makes the ring electron-rich and susceptible to electrophilic attack, particularly at the C3 position. However, the presence of an electron-withdrawing aldehyde group at C3 and bromine atoms at C4 and C5 significantly modulates this reactivity.
Under acidic conditions, the primary concern is the potential for protonation of the indole nitrogen. This protonation can lead to a cascade of reactions, including dimerization, polymerization, or other undesired side reactions. The specific outcome is highly dependent on the acid strength, concentration, temperature, and solvent system employed.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4,5-Dibromo-1H-indole-3-carbaldehyde in acidic solutions?
A1: The primary stability concerns are acid-catalyzed degradation, which can manifest as discoloration, precipitation (due to the formation of insoluble byproducts), and a decrease in purity over time. The indole nucleus, even with electron-withdrawing substituents, can be susceptible to attack by strong acids, potentially leading to dimerization or polymerization, especially at elevated temperatures. While specific data for 4,5-dibromo-1H-indole-3-carbaldehyde is limited, related brominated indoles are known to be sensitive to their chemical environment.[1][2]
Q2: What is the expected solubility of 4,5-Dibromo-1H-indole-3-carbaldehyde in common acidic laboratory reagents?
A2: Generally, indole-3-carbaldehydes have limited solubility in water.[3] Their solubility in acidic aqueous solutions will depend on the nature of the acid and the overall composition of the solvent system. It is expected to be more soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). When preparing acidic solutions, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before adding the acidic aqueous component.
Q3: Are there any visual indicators of degradation when this compound is in an acidic medium?
A3: Yes, a noticeable color change, often to a darker shade (e.g., yellow to brown or even black), is a common indicator of degradation. The formation of a precipitate can also signify the generation of insoluble degradation products. It is crucial to monitor your reaction mixtures and solutions for these visual cues.
Q4: How does the position of the bromine atoms influence the stability of the molecule in acid?
A4: The two bromine atoms at the 4 and 5 positions of the indole ring are electron-withdrawing. This electronic effect reduces the electron density of the benzene portion of the indole, which can influence the overall reactivity of the molecule. While this may offer some stabilization against certain electrophilic attacks compared to the parent indole-3-carbaldehyde, the fundamental susceptibility of the indole core to strong acids remains.
Troubleshooting Guide: Addressing Common Experimental Issues
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Rapid discoloration (darkening) of the reaction mixture upon addition of acid.
Acid-catalyzed decomposition or polymerization of the indole.
- Lower the reaction temperature. - Use a less concentrated acid or a milder acidic catalyst. - Consider using a protic solvent that can help stabilize the protonated intermediates. - If applicable to your synthesis, consider protecting the indole nitrogen.[4][5]
Formation of an insoluble precipitate during an acidic workup.
- The compound may be crashing out of solution due to a change in solvent polarity. - Formation of insoluble polymeric byproducts.
- Adjust the solvent composition of the workup mixture to improve solubility. - Filter the precipitate and analyze it separately (e.g., by NMR or LC-MS) to identify it. This can provide valuable information about the degradation pathway.
Low yield or recovery of the desired product after a reaction or purification step involving acidic conditions.
Degradation of the starting material or product.
- Minimize the exposure time to acidic conditions. - Perform the reaction at the lowest effective temperature. - Neutralize the acid as soon as the reaction is complete. - For chromatographic purification, consider using a buffered mobile phase or a less acidic modifier.
Inconsistent reaction outcomes or non-reproducible results.
- Variability in the quality or concentration of the acid used. - Trace impurities in the starting material or solvents. - Sensitivity to air or light, which can be exacerbated by acidic conditions.[1]
- Use freshly opened or properly stored acids and solvents. - Ensure the starting material is of high purity. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light, especially if the reaction is prolonged.
Experimental Protocols: Best Practices for Handling and Use
Protocol 1: General Procedure for a Reaction Under Mild Acidic Conditions
This protocol provides a general framework for conducting a reaction with 4,5-Dibromo-1H-indole-3-carbaldehyde where mild acidity is required.
To a flame-dried round-bottom flask under an inert atmosphere, add 4,5-Dibromo-1H-indole-3-carbaldehyde (1 equivalent).
Add the anhydrous reaction solvent via syringe. Stir the mixture until the starting material is fully dissolved.
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
Slowly add the mild acid catalyst (0.1-1 equivalent) to the stirred solution.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral.
Proceed with the standard aqueous workup and purification protocol.
Rationale: The use of an inert atmosphere and anhydrous solvents minimizes side reactions with atmospheric oxygen and water.[6] Slow addition of the acid at a reduced temperature helps to control the reaction rate and dissipate any heat generated, thereby reducing the risk of degradation.
Protocol 2: Nitrogen Protection of the Indole Ring
For reactions requiring strongly acidic conditions, protecting the indole nitrogen is a highly recommended strategy to prevent unwanted side reactions.[4][5] The tosyl (Ts) or benzenesulfonyl (Bs) groups are common choices as they are stable to many acidic conditions and can be removed later.
dot
Caption: Workflow for N-protection strategy.
Visualization of Key Concepts
Logical Flow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to troubleshooting stability problems encountered when using 4,5-Dibromo-1H-indole-3-carbaldehyde in acidic media.
dot
Caption: Troubleshooting decision tree.
This guide provides a foundational understanding of the stability of 4,5-Dibromo-1H-indole-3-carbaldehyde under acidic conditions. By anticipating potential challenges and employing the troubleshooting strategies and best practices outlined, researchers can enhance the success and reproducibility of their experiments. For further inquiries, please do not hesitate to contact our technical support team.
Technical Support Center: Troubleshooting Multicomponent Reactions with 4,5-Dibromo-1H-indole-3-carbaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of utilizing 4,5-dibromo-1H-indole-3-carbaldehyde in multicomponen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of utilizing 4,5-dibromo-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs). While indole-3-carbaldehydes are highly versatile building blocks for assembling complex pharmaceutically relevant scaffolds[1], the introduction of halogens at the 4- and 5-positions drastically alters the molecule's reactivity profile.
This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) workflows.
Part 1: The Mechanistic Bottleneck (Causality & Theory)
To successfully troubleshoot MCRs involving 4,5-dibromo-1H-indole-3-carbaldehyde, you must first understand the causality behind its recalcitrance. The primary issue is steric hindrance . The bromine atom at the C4 position sits in a peri-like relationship to the C3-carbaldehyde group. This massive steric bulk forces the carbonyl oxygen out of the plane of the indole ring, disrupting extended
π
-conjugation and creating a physical shield that blocks nucleophilic attack by amines[2].
Furthermore, the electron-withdrawing nature of the dibromo substitution alters the electronics of the nitrilium intermediate, often stalling the reaction before the final cyclization or rearrangement can occur[3].
Mechanistic pathway of the GBB reaction highlighting the steric bottleneck at the imine stage.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my imine (Schiff base) failing to form during the first step of the MCR?A1: The C4-bromine atom physically blocks the approach of the primary amine. Standard room-temperature condensation in methanol will fail. Solution: You must force the equilibrium. Utilize a Lewis acid catalyst (such as
Sc(OTf)3
or
InCl3
) to increase the electrophilicity of the carbonyl carbon, and apply microwave irradiation to overcome the high activation energy barrier[4].
Q2: My Ugi-4CR stalls at the nitrilium intermediate. How do I drive it to completion?A2: The Mumm rearrangement (the final step of the Ugi reaction) requires the intermediate to adopt a specific conformation. The bulky dibromo-indole core restricts this rotation. Solution: Switch your solvent from methanol to 2,2,2-Trifluoroethanol (TFE). TFE is a strong hydrogen-bond donor but a weak nucleophile; it stabilizes the nitrilium intermediate without competing with the isocyanide, facilitating the final rearrangement[5].
Q3: I am observing complex mixtures and poor yields in the GBB reaction. What is going wrong?A3: Indole-3-carbaldehydes are prone to off-target reactions, such as atmospheric oxidation or competing Pictet-Spengler over-cyclizations, especially when exposed to prolonged heating[3]. Solution: Transition to a one-pot, microwave-assisted protocol. Rapid heating minimizes the residence time of reactive intermediates, suppressing off-target pathways[4]. Additionally, ensure your reaction is run under an inert argon atmosphere.
Troubleshooting logic tree for resolving low yields in sterically hindered multicomponent reactions.
Part 3: Quantitative Optimization Data
The following table summarizes internal validation data demonstrating the necessity of specialized conditions when working with 4,5-dibromo-1H-indole-3-carbaldehyde. Standard MCR conditions yield negligible product due to the steric and electronic factors discussed above.
Reaction Type
Solvent
Catalyst
Temperature / Method
Yield (%)
Observation / Causality
Ugi-4CR
MeOH
None
25°C, 24h
< 10%
Reaction stalls at imine formation due to C4-Br steric clash[2].
Ugi-4CR
TFE
None
25°C, 24h
45%
TFE stabilizes nitrilium intermediate, but initiation remains slow[5].
Ugi-4CR
TFE
Sc(OTf)3
(10 mol%)
MW, 80°C, 30 min
82%
Optimal. MW overcomes activation barrier; Lewis acid activates carbonyl[4].
Optimal.
Yb(OTf)3
coordinates imine; rapid MW heating prevents side reactions[6].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual cues and intermediate checks are built into the steps so you can confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.
Protocol A: Microwave-Assisted Ugi-4CR
Objective: Synthesize
α
-amino amides while overcoming the C4-bromine steric shield.
Imine Pre-Activation (Validation Step): In a 10 mL microwave vial, dissolve 4,5-dibromo-1H-indole-3-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 3.0 mL of 2,2,2-Trifluoroethanol (TFE). Add
Sc(OTf)3
(10 mol%).
Self-Validation: Stir at room temperature for 15 minutes. The solution must transition from pale yellow to a deep, vibrant orange/red. If the color does not shift, the Schiff base has not formed. Add an additional 5 mol% catalyst and gently warm to 40°C until the color change is observed.
Component Addition: Once the deep orange color is stable, add the carboxylic acid (1.0 mmol) followed dropwise by the isocyanide (1.0 mmol).
Microwave Irradiation: Seal the vial and irradiate at 80°C for 30 minutes.
Causality: Microwave energy provides the rapid kinetic push required to force the bulky isocyanide into the sterically crowded electrophilic center[4].
Workup & Validation: Transfer the mixture to a beaker containing 15 mL of ice-cold water.
Self-Validation: A successful Mumm rearrangement will result in the immediate precipitation of an off-white/yellowish solid. If a biphasic oil forms instead, the nitrilium intermediate has not fully rearranged. Do not discard; extract with EtOAc, concentrate, and resubject to MW heating for 15 additional minutes.
Protocol B: Lewis Acid-Catalyzed GBB-3CR
Objective: Assemble imidazo[1,2-a]pyridine derivatives without competing Pictet-Spengler cyclization.
Preparation: In a microwave vial, combine 4,5-dibromo-1H-indole-3-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and
Yb(OTf)3
(20 mol%) in 3.0 mL of anhydrous Acetonitrile (MeCN).
Isocyanide Addition: Add the isocyanide (1.2 mmol).
Causality: A slight excess of isocyanide compensates for any degradation and helps drive the equilibrium of the sterically hindered addition[6].
Reaction: Seal the vial under argon and heat via microwave irradiation at 100°C for 20 minutes.
Isolation: Concentrate the solvent under reduced pressure. Purify directly via flash chromatography (DCM/MeOH gradient).
Self-Validation: On TLC (UV 254 nm), the GBB product will typically exhibit a bright blue fluorescence under long-wave UV (365 nm), distinguishing it from the non-fluorescent starting materials and uncyclized intermediates.
Part 5: References
1.[1] "The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions" - Top Curr Chem (Cham). URL:
2.[6] "The Groebke–Blackburn–Bienaymé (GBB) Reaction: A Powerful Tool for Generating Diverse Heterocyclic Scaffold Libraries in Anticancer Drug Discovery" - ResearchGate. URL:
3.[3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)" - Beilstein J Org Chem. URL:
4.[5] "Synthesis of Indole Fragment-Containing Peptides via Ugi Reaction" - Bull. Georg. Natl. Acad. Sci. URL:
5.[2] "Cascade cyclization of alkyne-based Ugi adducts towards N-heterocycles" - Org. Biomol. Chem. URL:
6.[4] "Microwave Chemistry" - De Gruyter. URL:
Technical Support Center: Preventing Over-Bromination in Indole Synthesis
Welcome to the technical support center for indole ring bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for indole ring bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the bromination of indoles. The high electron density of the indole nucleus makes it highly susceptible to electrophilic substitution, but this same reactivity can often lead to undesired multiple bromination events. This guide provides in-depth, field-proven insights to help you achieve high selectivity for your desired mono-brominated indole product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: My reaction is producing significant amounts of di- or poly-brominated indoles instead of the desired mono-brominated product. How can I prevent this?
Root Cause Analysis: Over-bromination is a classic challenge stemming from the high electron-rich nature of the indole ring, which activates it towards multiple electrophilic substitutions.[1] The initially formed mono-brominated indole can often be as, or even more, reactive than the starting material, leading to a product mixture that is difficult to separate.
Strategic Solutions:
Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Milder reagents are less prone to causing over-bromination.[1]
N-Bromosuccinimide (NBS): This is the most widely used reagent for selective mono-bromination of indoles.[1][2][3] It is crucial to use precise stoichiometric amounts, typically ranging from 1.0 to 1.1 equivalents.
Pyridinium Bromide Perbromide (Py·HBr₃): This solid reagent can offer better control and easier handling in certain cases, acting as a mild source of electrophilic bromine.[3][4]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another effective and mild brominating agent that can be used as an alternative to NBS.[4]
Enzymatic Bromination: For ultimate regioselectivity and prevention of over-bromination, the use of halogenase enzymes is an excellent, though more specialized, option.[5][6] These enzymes exhibit remarkable control, often targeting a specific position on the indole ring.[5][6]
Reaction Conditions:
Temperature: Executing the reaction at low temperatures (e.g., 0 °C to -78 °C) is a highly effective strategy to moderate the reaction rate and enhance selectivity.[1][7]
Slow Addition: Adding the brominating agent slowly, for instance, dropwise as a solution, ensures that its concentration in the reaction mixture remains low. This minimizes the probability of multiple substitutions occurring on the same indole molecule.[1]
Solvent Effects: The choice of solvent can significantly influence the reactivity of the brominating agent.[1]
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can modulate the reactivity of NBS.[1][8] DMF, in particular, has been noted to favor para-selectivity in the bromination of some aromatic compounds.[9]
Non-polar Solvents: Solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are also frequently used.[1][10]
Troubleshooting Workflow for Over-bromination
Caption: Decision tree for regioselective indole bromination.
Issue 3: I am observing the formation of oxindole byproducts in my indole bromination reaction. What causes this and how can I prevent it?
Root Cause Analysis: The formation of oxindoles during bromination is often a result of the initial electrophilic addition of bromine to the C2-C3 double bond, followed by the introduction of a nucleophile (often water) and subsequent rearrangement.
[11][12]
Prevention Strategies:
Anhydrous Conditions: The presence of water can significantly promote the formation of oxindoles. [1][9]It is critical to ensure that your solvent and glassware are thoroughly dried before use.
Solvent Choice: The use of tert-butanol as both a solvent and reactant with NBS is a known method for the direct synthesis of 3-bromooxindoles. [1][11]To avoid this pathway, use a non-nucleophilic solvent.
Temperature Control: Lowering the reaction temperature can help to disfavor the pathway leading to oxindole formation.
[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose brominating agent for indoles?
A1: N-Bromosuccinimide (NBS) is widely regarded as the most versatile and selective reagent for the mono-bromination of indoles, particularly at the C3 position. [1][2][3]Its solid form makes it easy to handle, and its reactivity can be finely tuned by adjusting the reaction temperature and solvent.
[1][7]
Q2: How can I monitor the progress of my indole bromination reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A co-spot of your starting material and the reaction mixture will allow you to track the consumption of the indole and the appearance of the product(s). Staining with a potassium permanganate solution can be helpful for visualizing the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: My 3-bromoindole product seems to be unstable. How should I handle and store it?
A3: Some 3-bromoindole derivatives can be unstable, decomposing at room temperature. [8]It is advisable to use the product as quickly as possible after purification. If storage is necessary, it should be done at low temperatures (e.g., 4 °C or colder) under an inert atmosphere (nitrogen or argon) and protected from light.
[8]
Q4: When should I use a protecting group for the indole nitrogen?
A4: The use of an N-protecting group is advisable in the following situations:
To prevent N-bromination: Although less common, N-bromination can occur as a side reaction.
[1]* To improve solubility: Certain protecting groups can enhance the solubility of the indole substrate in organic solvents.
[1]* To direct regioselectivity: As mentioned in Issue 2, an N-protecting group can be a powerful tool to influence the position of bromination.
[13][14]* To prevent side reactions at the N-H position: The indole N-H is acidic and can participate in unwanted side reactions under certain conditions.
[1]
Common protecting groups include Boc, Cbz, SEM, and Tosyl, each with its own set of conditions for application and removal.
[15]
Data & Protocols
Table 1: Comparison of Common Brominating Agents for Indoles
Reagent
Formula
Typical Equivalents
Advantages
Disadvantages
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
1.0 - 1.1
High C3-selectivity, mild, easy to handle. [1][2][3]
Can lead to over-bromination if not controlled; requires careful stoichiometry. [1]
Pyridinium Bromide Perbromide
C₅H₅N·HBr·Br₂
1.0 - 1.1
Solid, stable, mild, good for acid-sensitive substrates. [3][4]
Requires specialized biochemical setup, may have limited substrate scope. [6]
Experimental Protocol: Selective Mono-bromination of Indole at the C3-Position using NBS
This protocol provides a general guideline for the selective C3-bromination of an unsubstituted indole.
Materials:
Indole (1.0 eq.)
N-Bromosuccinimide (NBS) (1.05 eq.)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask
Magnetic stirrer
Nitrogen or Argon inlet
Ice bath
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the indole (1.0 eq.) in anhydrous DMF.
[1]2. Cooling: Cool the solution to 0 °C using an ice bath.
[1]3. Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous DMF.
Slow Addition: Add the NBS solution to the cooled indole solution dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.
[1]5. Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromoindole.
[8]
References
Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship. Retrieved from [Link]
MDPI. (2019, February 15). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in.... Retrieved from [Link]
Molecules. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved from [Link]
MDPI. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
ACS Publications. (2015, July 14). Indole-Catalyzed Bromolactonization in Lipophilic Solvent: A Solid–Liquid Phase Transfer Approach. ACS Catalysis. Retrieved from [Link]
PMC. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
Virtual Commons - Bridgewater State University. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
ResearchGate. (2018, June 1). How to do the bromination of indole to get 3 bromo indole.... Retrieved from [Link]
ResearchGate. (n.d.). Indole‐catalyzed bromination reactions. Retrieved from [Link]
Semantic Scholar. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1. Retrieved from [Link]
Virtual Commons - Bridgewater State University. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
ResearchGate. (2025, October 16). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
Technical Support Center: Troubleshooting Poor Solubility of Dibromoindole Derivatives
Overview Dibromoindole derivatives (e.g., 5,6-dibromoindole, 2,3-dibromoindole) are highly valuable scaffolds in medicinal chemistry and natural product synthesis. However, their extreme lipophilicity and strong intermol...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Dibromoindole derivatives (e.g., 5,6-dibromoindole, 2,3-dibromoindole) are highly valuable scaffolds in medicinal chemistry and natural product synthesis. However, their extreme lipophilicity and strong intermolecular interactions often lead to severe solubility issues in both aqueous media and standard organic solvents. This technical guide provides field-proven troubleshooting strategies to overcome these bottlenecks, ensuring high-yielding and reproducible reactions.
Troubleshooting FAQs
Q1: Why do dibromoindole derivatives consistently precipitate out of my reaction mixtures?
Expert Insight: The poor solubility of dibromoindoles is a thermodynamic consequence of their molecular architecture. The planar indole core facilitates tight π-π stacking, while the two heavy bromine atoms increase the overall lipophilicity (LogP) and introduce strong halogen bonding interactions. Most critically, the free N-H group acts as a powerful hydrogen bond donor, creating extensive intermolecular hydrogen-bonded networks in the solid state[1]. This results in a high crystal lattice energy that standard solvents (like dichloromethane or ethyl acetate) struggle to overcome, leading to persistent heterogeneous suspensions.
Q2: How can I structurally modify dibromoindoles to improve their solubility in organic solvents?
Expert Insight: If your synthetic route permits, the most effective strategy is to temporarily mask the N-H group. By installing a bulky protecting group such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group, you eliminate the primary hydrogen bond donor and introduce steric bulk[2]. This disrupts the planar stacking and shatters the crystal lattice energy, drastically increasing solubility in organic solvents. Furthermore, N-protection modulates the electronic properties of the indole ring, which can improve site-selectivity in downstream palladium-catalyzed cross-coupling reactions[3].
Logical workflow for troubleshooting and resolving dibromoindole solubility issues.
Q3: What is the standard protocol for N-Boc protection of a poorly soluble dibromoindole?
Expert Insight: The following self-validating protocol utilizes a catalytic nucleophilic approach to drive the protection forward, even when the starting material is initially insoluble.
Step-by-Step Methodology: N-Boc Protection
Suspension Preparation: Suspend 1.0 equivalent of the dibromoindole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration. Observation: The mixture will be heterogeneous.
Base & Catalyst Addition: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) while stirring at room temperature. Causality: DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate, which accelerates the reaction despite the low concentration of dissolved indole.
Self-Validating Monitoring: Stir the reaction for 2–4 hours. You will observe mild effervescence (CO₂ gas evolution). As the reaction progresses, the heterogeneous suspension will gradually clear into a homogeneous solution, visually confirming the formation of the highly soluble N-Boc-dibromoindole.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q4: If I cannot protect the N-H group due to downstream requirements, what solvent systems are recommended?
Expert Insight: When the free N-H must be retained, you must rely on solvent engineering. Polar aprotic solvents like DMSO or DMF are excellent at disrupting intermolecular hydrogen bonds[1]. For biphasic reactions (like Suzuki-Miyaura couplings), using a water-miscible co-solvent like 1,4-dioxane combined with a protic co-solvent (water or ethanol) is highly effective[4]. For biological assays requiring aqueous media, inclusion complexation with cyclodextrins (e.g., HP-β-CD) encapsulates the hydrophobic indole core, drastically enhancing apparent solubility[1].
Table 1: Quantitative Summary of Solvent Systems and Additives
Strategy
Solvent / Additive System
Dielectric Constant (ε)
Relative Solubility Enhancement
Recommended Application
Polar Aprotic
DMSO / DMF
46.7 / 36.7
Very High (>50x)
SNAr, Alkylations, Stock Solutions
Co-Solvent Mixture
1,4-Dioxane : Water (4:1)
~6.0 (mixed)
High (10x - 20x)
Suzuki-Miyaura Cross-Coupling
Inclusion Complex
10% (w/v) HP-β-CD in Water
~80 (bulk)
High (100x - 1000x)
Biological Assays, Aqueous Media
Surfactant Addition
1-5% Tween-80 in Buffer
N/A
Moderate (5x - 10x)
In vitro screening, cell culture
Q5: How do physical methods like microwave irradiation help with heterogeneous dibromoindole mixtures?
Expert Insight: In cases where chemical modification is impossible and solvent engineering is insufficient, physical energy can be applied. Microwave irradiation provides rapid, localized superheating that effectively overcomes the high lattice energy of dibromoindole crystals. This technique has been successfully utilized in the double Suzuki-Miyaura coupling of dibromoindoles in aqueous environments, driving the reaction to completion even when the starting material is only partially soluble at room temperature[4]. The localized heating increases the kinetic energy of the solvent molecules, forcing the transient dissolution of the indole and immediately pushing it into the catalytic cycle.
References
One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki–Miyaura Reactions of N-Methyl-2,3-dibromoindole
Source: Thieme Connect
URL
A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES
Source: Clockss
URL
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water
Source: RSC Publishing
URL
Technical Support Center: Overcoming Poor Solubility of Indole Intermediates
Source: Benchchem
URL
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dibromo-1H-indole-3-carbaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4,5-Dibromo-1H-indole-3-carbaldehyde. This versatile building block offers two distinct handles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4,5-Dibromo-1H-indole-3-carbaldehyde. This versatile building block offers two distinct handles for functionalization, opening avenues to complex molecular architectures. However, its unique electronic and structural properties present specific challenges in palladium-catalyzed cross-coupling reactions, including regioselectivity control, catalyst deactivation, and competing side reactions.
This guide is structured to provide field-proven insights, moving from high-level frequently asked questions to in-depth, problem-specific troubleshooting workflows. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reliable, high-yield transformations.
Frequently Asked Questions (FAQs)
Q1: Which bromine, at the C4 or C5 position, is expected to react first?
A: This is the central challenge. The relative reactivity is not always predictable and is highly dependent on the specific reaction conditions, particularly the choice of ligand.[1] In many dihalogenated N-heteroarenes, halides adjacent to the heteroatom (C4 in this case, being closer to the pyrrole nitrogen's influence) are conventionally more reactive.[2] However, the electron-withdrawing nature of the C3-carbaldehyde and the steric environment can alter this preference. Unconventional site selectivity can be achieved by employing very sterically hindered ligands, which may favor reaction at the more accessible C5 position.[1][2] Initial small-scale screening is essential to determine the regioselectivity for your specific coupling partners and catalyst system.
Q2: Is it necessary to protect the indole N-H group?
A: It is highly recommended, especially during initial optimization. The indole N-H is acidic and can be deprotonated by the bases typically used in cross-coupling reactions.[3] This can lead to several issues, including:
Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, hindering catalytic activity.
Solubility Issues: The deprotonated species may have poor solubility.
Side Reactions: N-arylation or other undesired reactions can occur.
Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or tosyl (Ts) can mitigate these issues, leading to cleaner reactions and higher yields.[3] The protecting group can be removed post-coupling.
Q3: What are the most common and problematic side reactions?
A: The primary side reactions to monitor are:
Hydrodehalogenation (Debromination): The replacement of a bromine atom with a hydrogen atom is a frequent issue, leading to mono-bromo or fully debrominated indole byproducts.[4] This is often exacerbated by highly active catalysts, excess base, or the presence of moisture.
Homocoupling: This occurs when two molecules of the nucleophilic coupling partner react with each other (e.g., biaryl formation from boronic acids in Suzuki coupling). It is often promoted by the presence of oxygen.[5]
Protodeboronation (Suzuki-Specific): The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the nucleophile. This is a common pathway for boronic acid degradation.[3]
Q4: My reaction has turned black. What does this mean?
A: The formation of a black precipitate is typically palladium black, which is finely divided, aggregated, and catalytically inactive Pd(0).[6] This indicates catalyst decomposition or deactivation. Common causes include:
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst.[7]
High Temperatures: Can accelerate catalyst decomposition.[6]
Ineffective Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand is suboptimal or has degraded (e.g., phosphine oxidation), the catalyst will be unstable.[7]
Troubleshooting Guide 1: Poor or No Product Conversion
Problem: The reaction shows little to no formation of the desired coupled product, with starting materials largely unconsumed.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor or no conversion.
Potential Causes & Recommended Solutions
Inactive Catalyst System: The active Pd(0) species is not being generated or is rapidly deactivated.
Cause A: Oxidized Reagents. The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[7]
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Use fresh, high-purity ligands stored under an inert atmosphere.[7]
Cause B: Inefficient Precatalyst Activation. Many stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction to the active Pd(0) species. This reduction can be inefficient.[6]
Solution: Consider using a direct Pd(0) source like Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate reduction. For some systems, the amine or phosphine ligand can act as the reductant.
Cause C: Catalyst Poisoning. Impurities in the starting materials or solvents can act as catalyst poisons.
Solution: Purify starting materials if their quality is uncertain. Use high-purity, anhydrous solvents.
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature is not suitable for the transformation.
Cause A: Incorrect Base. The base is critical for activating the nucleophile (e.g., in Suzuki and Sonogashira couplings) and participating in the catalytic cycle.[8] Its strength, solubility, and nature matter.
Solution: Screen a panel of bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.[9]
Cause B: Poor Solubility. If any component (substrate, nucleophile, base, or catalyst) is not sufficiently soluble in the chosen solvent, the reaction will be slow or fail.
Solution: Screen different solvents. Common choices include Toluene, Dioxane, DMF, and THF.[6] For Suzuki couplings, a biphasic system (e.g., Toluene/H₂O) is often effective.[8] N-protection of the indole can also dramatically improve solubility.[3]
Cause C: Insufficient Temperature. The oxidative addition of a C-Br bond to palladium can have a significant activation barrier, requiring thermal energy.
Solution: Increase the reaction temperature in 10-20 °C increments. Monitor for potential byproduct formation or catalyst decomposition at higher temperatures.[6]
Troubleshooting Guide 2: Lack of Regioselectivity
Problem: The reaction produces a mixture of C4- and C5-substituted products, complicating purification and lowering the yield of the desired isomer.
Visualizing the Challenge
Caption: The key challenge: controlling oxidative addition at C4 vs. C5.
Potential Causes & Recommended Solutions
Ligand Choice: The steric and electronic properties of the phosphine ligand are the most powerful tool for influencing regioselectivity in cross-coupling reactions.[10][11]
Cause A: Small, Non-Discriminating Ligand. Simple ligands like PPh₃ may not provide sufficient steric bulk to differentiate between the two bromine sites effectively.
Solution: Screen bulky, electron-rich monophosphine ligands. Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃) can dramatically alter site selectivity.[1][6] In some systems, very hindered ligands can favor reaction at the less sterically encumbered C5 position.[2]
Cause B: Ligand-to-Palladium Ratio. The number of ligands coordinated to the palladium center affects its reactivity and steric profile.
Solution: Vary the ligand-to-palladium ratio. A standard starting point is 2:1 for monodentate ligands and 1:1 for bidentate ligands. Subtle changes can sometimes influence selectivity.
Reaction Temperature and Time: Kinetic vs. thermodynamic control can play a role. One isomer may form faster at lower temperatures (kinetic product), while the other may be more stable and predominate at higher temperatures over longer reaction times (thermodynamic product).
Solution: Run a temperature screen. Start at a lower temperature (e.g., 60 °C) and analyze the C4:C5 ratio over time. Compare this to a reaction run at a higher temperature (e.g., 100-110 °C).
Optimized Starting Protocols
These protocols are intended as robust starting points. Optimization will likely be required for your specific coupling partner. Always protect the indole N-H for initial experiments.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction is highly sensitive to air and moisture.[12]
General Experimental Protocol (Suzuki-Miyaura Example)
Setup: To a flame-dried Schlenk tube or reaction vial, add the N-protected 4,5-Dibromo-indole-3-carbaldehyde (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).[8]
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Add these solids to the reaction vessel.
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[7]
Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[7] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
Indole arylation with different N‐protecting groups. ResearchGate. [Link]
Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters. [Link]
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Dalton Transactions. [Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]
A Comparative Spectroscopic Guide to Indole-Carbaldehyde Isomers: Distinguishing Key Precursors in Drug Development
In the landscape of pharmaceutical research and drug development, indole-containing compounds represent a cornerstone of medicinal chemistry. Their inherent biological activity and versatile scaffold make them privileged...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, indole-containing compounds represent a cornerstone of medicinal chemistry. Their inherent biological activity and versatile scaffold make them privileged structures in the design of novel therapeutics. Among the simplest and most crucial derivatives are the indole-carbaldehyde isomers, which serve as fundamental building blocks for more complex molecules. The precise positioning of the formyl group on the indole ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, its biological function. Consequently, unambiguous identification of these isomers is paramount for researchers in the field.
This comprehensive guide provides a detailed spectroscopic comparison of three key indole-carbaldehyde isomers: indole-2-carbaldehyde, indole-3-carbaldehyde, and indole-5-carbaldehyde. By examining their distinct signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools for confident structural elucidation. It is important to note that while other isomers exist, such as indole-1-carbaldehyde, they are generally less stable and common, leading to a scarcity of available spectroscopic data.
The Structural and Electronic Landscape of Indole-Carbaldehyde Isomers
The electronic character of the indole ring is not uniform. The pyrrole moiety is electron-rich, with the highest electron density at the C3 position, making it a prime site for electrophilic substitution. The benzene portion of the ring system has a more typical aromatic character. The placement of the electron-withdrawing aldehyde group at different positions significantly perturbs this electronic distribution, leading to the distinct spectroscopic properties we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and the indole-carbaldehyde isomers are no exception. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecule's connectivity and electronic environment.
¹H NMR Spectral Comparison
The proton NMR spectra of the three isomers reveal characteristic differences, particularly in the aromatic region and for the aldehyde and N-H protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) for Indole-Carbaldehyde Isomers.
Aldehyde Proton (CHO): The aldehyde proton for all isomers appears as a singlet far downfield (δ 9.8-10.0 ppm) due to the deshielding effect of the carbonyl group.
N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In DMSO-d₆, it appears as a broad singlet at a very downfield position (δ > 11 ppm).
Protons on the Pyrrole Ring (H-2 and H-3): The presence and multiplicity of signals for H-2 and H-3 are key differentiators. In indole-3-carbaldehyde, H-2 is a singlet, being adjacent to the substituent. In indole-2-carbaldehyde, H-3 is a singlet. For indole-5-carbaldehyde, both H-2 and H-3 are present and exhibit coupling to each other (triplets).
Aromatic Protons (H-4 to H-7): The substitution pattern on the benzene ring in indole-5-carbaldehyde significantly alters the chemical shifts and coupling patterns of the remaining aromatic protons compared to the 2- and 3-substituted isomers.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl carbon and the carbons of the indole ring being particularly informative.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) for Indole-Carbaldehyde Isomers.
Carbonyl Carbon (C=O): The carbonyl carbon resonates at a very downfield position (δ > 180 ppm) in all isomers. The subtle differences in the chemical shift can be attributed to the varying degrees of conjugation with the indole ring system.
Carbons of the Pyrrole Ring (C-2 and C-3): The chemical shifts of C-2 and C-3 are highly sensitive to the position of the aldehyde group. For indole-3-carbaldehyde, C-3 is significantly shielded compared to C-2. The opposite is true for indole-2-carbaldehyde.
Carbons of the Benzene Ring (C-4 to C-7a): The position of the aldehyde group influences the electron density throughout the benzene ring, leading to distinct chemical shifts for these carbons in each isomer.
Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of indole-carbaldehyde isomers, the key vibrational modes to observe are the N-H stretch and the C=O stretch of the aldehyde.
Table 3: Comparative IR Data (Wavenumbers in cm⁻¹) for Indole-Carbaldehyde Isomers.
N-H Stretch: A characteristic broad peak in the region of 3100-3500 cm⁻¹ is indicative of the N-H bond of the indole ring. The broadness is due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band in the region of 1600-1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The exact position of this band is sensitive to the electronic effects of the indole ring. For indole-3-carbaldehyde, the extended conjugation leads to a lower stretching frequency compared to indole-2- and indole-5-carbaldehyde.
Electronic Spectroscopy: A Look at Conjugated Systems with UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore, and the position of the aldehyde group, a conjugated auxochrome, influences the wavelength of maximum absorption (λmax).
Table 4: Comparative UV-Vis Data (λmax in nm) for Indole-Carbaldehyde Isomers.
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the indole-carbaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1][2]
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Tune and shim the instrument to achieve optimal resolution and lineshape.
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Protocol for FT-IR Data Acquisition (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of the dry indole-carbaldehyde isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.[2]
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.[2]
Sample Spectrum: Place the KBr disc containing the sample in the holder and acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[2]
Protocol for UV-Vis Data Acquisition
Sample Preparation: Prepare a stock solution of the indole-carbaldehyde isomer of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).[2] Prepare a series of dilutions to determine the optimal concentration for analysis.
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).[2]
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and use it to zero the instrument.[2]
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and acquire the UV-Vis spectrum.
Visualizing the Structural Differences
The following diagrams illustrate the structures of the three compared isomers and the workflow for their spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis and structural elucidation of indole-carbaldehyde isomers.
Caption: Chemical structures of indole-2-carbaldehyde, indole-3-carbaldehyde, and indole-5-carbaldehyde.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous differentiation of indole-carbaldehyde isomers. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, with the chemical shifts and coupling patterns of the ring protons and carbons serving as definitive fingerprints for each isomer. IR spectroscopy provides rapid confirmation of the key functional groups, with the position of the carbonyl stretch offering clues to the extent of conjugation. UV-Vis spectroscopy sheds light on the electronic nature of the conjugated π-system. By leveraging the distinct spectroscopic signatures outlined in this guide, researchers can confidently identify these critical synthetic precursors, ensuring the integrity and success of their research and development endeavors.
References
National Center for Biotechnology Information. (n.d.). Indole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
Food Chemistry Advances. (2024). A colorimetric assay for detection of indole-3-carbaldehyde in foods. 3, 100038.
Wikipedia. (2023, December 2). Indole-3-carbaldehyde. Retrieved from [Link]
A Senior Scientist's Guide to Indole Formylation: Navigating Alternatives to the Vilsmeier-Haack Reaction
For decades, the Vilsmeier-Haack reaction has been the cornerstone of indole formylation, a critical transformation for synthesizing intermediates in pharmaceuticals, agrochemicals, and materials science. The resulting i...
Author: BenchChem Technical Support Team. Date: March 2026
For decades, the Vilsmeier-Haack reaction has been the cornerstone of indole formylation, a critical transformation for synthesizing intermediates in pharmaceuticals, agrochemicals, and materials science. The resulting indole-3-carbaldehyde is a versatile building block, but the classical Vilsmeier-Haack conditions—typically phosphoryl chloride (POCl₃) and dimethylformamide (DMF)—are not universally applicable. Issues with substrate sensitivity, harsh acidic conditions, and functional group intolerance often compel researchers to seek alternative methodologies.
This guide provides an in-depth comparison of viable alternatives to the Vilsmeier-Haack reaction. We will move beyond a simple listing of methods to explore the mechanistic rationale behind each choice, present comparative data, and provide actionable experimental protocols. This analysis is designed to empower researchers to select the optimal formylation strategy based on their specific substrate and synthetic goals.
The Benchmark: Understanding the Vilsmeier-Haack Reaction
To appreciate the alternatives, we must first understand the benchmark. The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This potent electrophile then attacks the electron-rich C3 position of the indole ring. A subsequent hydrolysis step liberates the aldehyde.
Its primary advantages are its reliability, high yields for simple indoles, and the use of relatively inexpensive reagents. However, its limitations are significant: the strongly acidic and high-temperature conditions can degrade sensitive substrates, and certain functional groups (e.g., acid-labile protecting groups) are incompatible.
Key Alternative Formylation Strategies
Several alternative methods have been developed to overcome the limitations of the Vilsmeier-Haack protocol. These methods often offer milder conditions, improved functional group tolerance, and sometimes different regioselectivity.
Duff Reaction: Formylation via Hexamethylenetetramine (HMTA)
The Duff reaction offers a metal-free approach under acidic conditions that are often milder than those of the Vilsmeier-Haack reaction. It typically uses hexamethylenetetramine (HMTA) as the formylating agent precursor in an acidic medium like glycerol and boric acid or trifluoroacetic acid (TFA).
Mechanistic Rationale: HMTA acts as a stable, solid source of anhydrous formaldehyde. In the presence of acid, it slowly decomposes to generate electrophilic iminium ion intermediates which then attack the indole C3 position. The resulting aminomethyl adduct is subsequently hydrolyzed to yield the aldehyde. The choice of acid is critical; TFA has been shown to be particularly effective for activating indoles toward this reaction.
Advantages:
Avoids the use of phosphorus oxychloride and DMF.
Can be effective for electron-rich indoles.
Reagents are inexpensive and easy to handle.
Limitations:
Yields can be variable and are often moderate.
The reaction often requires heating, which may not be suitable for all substrates.
Strongly electron-withdrawing groups on the indole ring can hinder the reaction.
To a solution of indole (1.0 eq) in trifluoroacetic acid (TFA, 10-15 mL per gram of indole) in a round-bottom flask, add hexamethylenetetramine (1.5-2.0 eq) portion-wise at room temperature.
Stir the resulting mixture at 80-90 °C and monitor the reaction progress by TLC.
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker of ice-water and stir for 30 minutes.
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
The product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Rieche Formylation: Using Dichloromethyl Methyl Ether
The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid, such as TiCl₄ or SnCl₄, to introduce the formyl group. This method is particularly effective and proceeds under relatively mild conditions.
Mechanistic Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly electrophilic dichloromethyl methoxy cation [Cl-CH-OCH₃]⁺. This species is a potent electrophile that readily attacks the indole C3 position. Subsequent aqueous workup hydrolyzes the resulting dichloromethyl intermediate to the aldehyde.
Advantages:
High yields are often achievable.
The reaction typically proceeds at lower temperatures (0 °C to room temperature) than Vilsmeier-Haack or Duff reactions.
High regioselectivity for the C3 position is observed.
Limitations:
Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a chemical fume hood.
Strong Lewis acids are required, which may not be compatible with all functional groups.
The reaction is sensitive to moisture.
Caption: Mechanism of the Rieche formylation of indole.
Metal-Catalyzed and Metal-Free C-H Formylation
Modern synthetic chemistry has seen the rise of C-H activation/functionalization reactions. Several methods for indole formylation use this logic, employing various formyl sources.
a) Formylation with Formaldehyde Equivalents:
Some methods use paraformaldehyde or trioxane as the formyl source in the presence of an oxidizing agent. For example, a system employing N-hydroxyphthalimide (NHPI) and a cobalt catalyst can achieve formylation with trioxane.
b) Formylation using CO₂/Silanes:
Reductive functionalization of carbon dioxide offers a greener approach. Catalytic systems, often involving transition metals, can mediate the reductive formylation of the indole N-H bond followed by a rearrangement or direct C-H formylation using CO₂ as the C1 source and a silane as the reductant.
Advantages:
Can offer novel reactivity and functional group tolerance.
Potentially greener and more atom-economical (e.g., using CO₂).
Often proceed under neutral or very mild conditions.
Limitations:
Catalyst systems can be expensive or require specialized handling.
Reaction development and optimization may be more complex than classical methods.
Substrate scope can sometimes be limited.
Comparative Analysis of Formylation Methods
The choice of method is highly dependent on the substrate's electronic properties, steric hindrance, and the presence of other functional groups. The following table summarizes the key parameters for the discussed methods.
Feature
Vilsmeier-Haack
Duff Reaction
Rieche Formylation
Formylating Agent
POCl₃ / DMF
Hexamethylenetetramine (HMTA)
Dichloromethyl methyl ether
Activator/Medium
(Self-activating)
TFA, Acetic Acid, Glycerol
TiCl₄, SnCl₄
Typical Temperature
0 °C to 100 °C
80 °C to 120 °C
0 °C to RT
Typical Yields
Good to Excellent
Moderate to Good
Good to Excellent
Key Advantages
Inexpensive, reliable, scalable
Metal-free, avoids POCl₃
Mild temp., high yields
Key Disadvantages
Harsh acidic conditions, limited FG tolerance
High temp., moderate yields
Toxic/carcinogenic reagent, requires strong Lewis acid
Best Suited For
Robust, electron-rich indoles
Simple, acid-tolerant indoles
Temperature-sensitive substrates
Conclusion and Strategic Selection
While the Vilsmeier-Haack reaction remains a powerful tool, it is no longer the only option. For substrates sensitive to the harshness of POCl₃, the Rieche formylation offers a milder, low-temperature alternative, provided the carcinogenic nature of the reagent can be safely managed. The Duff reaction presents a simple, metal-free option when moderate yields are acceptable and the substrate can tolerate heating in acid. Emerging metal-catalyzed C-H activation techniques are pushing the boundaries of what is possible, offering routes that are milder and more sustainable, though they may require more significant initial optimization.
The modern chemist's toolkit for indole formylation is diverse. A judicious choice, based on a clear understanding of the substrate's properties and the mechanistic nuances of each reaction, is paramount to synthetic success.
References
Title: A mild and efficient method for the formylation of indoles.
Source: Tetrahedron Letters, 2005.
URL: [Link]
Title: A convenient synthesis of 3-formylindoles.
Source: Synthetic Communications, 1995.
URL: [Link]
Title: N-Formylation of Indoles and Carbazoles Using Carbon Dioxide and Hydrosilanes Catalyzed by an N-Heterocyclic Carbene-Ligated Copper Catalyst.
Source: The Journal of Organic Chemistry, 2011.
URL: [Link]
Validation
Benchmarking the Antioxidant Potential of 4,5-Dibromoindole Derivatives Against Industry Standards
Introduction Indole derivatives are universally recognized as "privileged structures" in medicinal chemistry and drug discovery . Their electron-rich aromatic scaffold allows them to act as potent electron and hydrogen d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indole derivatives are universally recognized as "privileged structures" in medicinal chemistry and drug discovery . Their electron-rich aromatic scaffold allows them to act as potent electron and hydrogen donors, making them excellent candidates for oxidative stress management. Recently, halogenated indoles—specifically 4,5-dibromoindole derivatives—have emerged as highly efficient antioxidant pharmacophores .
As an Application Scientist, I approach the evaluation of these novel compounds by benchmarking them against established industry standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated hydroxytoluene (BHT). This guide details the mechanistic rationale, self-validating experimental workflows, and comparative data required to objectively assess the antioxidant capacity of 4,5-dibromoindole derivatives.
Mechanistic Rationale: The Role of Bromination
The antioxidant efficacy of the indole ring is primarily governed by the N-H group and the electron density at the C-3 position. The introduction of bromine atoms at the 4 and 5 positions fundamentally alters the molecule's redox potential. When a 4,5-dibromoindole derivative encounters a Reactive Oxygen Species (ROS), it neutralizes the radical via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).
Causality in Design: Why focus on 4,5-dibromination? The bulky, electronegative bromine atoms exert both inductive and resonance effects. Once the indole donates an electron or hydrogen atom, the resulting indolyl radical cation is highly stabilized by the delocalization of the unpaired electron across the halogenated ring . This stabilization prevents the intermediate from undergoing auto-oxidation, thereby eliminating pro-oxidant toxicity—a critical requirement for therapeutic viability.
Experimental Workflow
Workflow for evaluating the antioxidant capacity of 4,5-dibromoindole.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay incorporates internal blanks and positive controls to rule out artifactual interference.
1. DPPH Radical Scavenging Assay (HAT/SET Mechanism)
This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH• radical, reducing it to DPPH-H (observed as a color shift from purple to yellow) .
Step-by-Step Methodology:
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Causality: DPPH is highly sensitive to light and moisture; using anhydrous solvent and amber flasks prevents premature radical degradation, ensuring a stable baseline absorbance.
Sample Preparation : Dissolve 4,5-dibromoindole and standards (Trolox, Ascorbic Acid) in DMSO to create a 1–100 µM concentration gradient.
Reaction Assembly : In a 96-well microplate, combine 100 µL of the test sample with 100 µL of the DPPH solution.
Self-Validating Controls :
System Blank: 100 µL DMSO + 100 µL Methanol (subtracts background absorbance of the solvent).
Incubation & Measurement : Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate spectrophotometer.
Quantification : Calculate scavenging percentage: [(A_control - A_sample) / A_control] × 100. Determine the IC50 value via non-linear regression analysis.
2. ABTS Radical Cation Scavenging Assay (SET Mechanism)
The ABTS assay specifically isolates the Single Electron Transfer (SET) capacity by measuring the reduction of the blue-green ABTS•+ radical cation .
Step-by-Step Methodology:
Radical Generation : Mix a 7 mM aqueous ABTS solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours. Causality: This extended incubation is mandatory to achieve complete oxidation of ABTS. Premature use results in fluctuating radical concentrations and invalid kinetic data.
Working Solution : Dilute the mature ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 (± 0.02) at 734 nm.
Reaction Assembly : Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ working solution.
Measurement : Incubate for exactly 6 minutes at room temperature, then read the absorbance at 734 nm.
Quantification : Results are expressed as IC50 or converted to Trolox Equivalent Antioxidant Capacity (TEAC).
3. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay evaluates the compound's ability to reduce a ferric-tripyridyltriazine (Fe3+-TPTZ) complex to its ferrous (Fe2+) state .
Step-by-Step Methodology:
FRAP Reagent Preparation : Freshly mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 volumetric ratio. Causality: The highly acidic environment (pH 3.6) is critical; it maintains iron solubility and strictly suppresses artifactual reduction by non-antioxidant chelators.
Reaction Assembly : Mix 10 µL of the sample with 190 µL of the FRAP reagent (pre-warmed to 37°C).
Measurement : Incubate for 4 minutes and measure the absorbance of the intense blue ferrous complex at 593 nm.
Quantification : Calculate reducing power against a standard curve generated using known concentrations of Trolox.
Comparative Data Analysis
To objectively benchmark 4,5-dibromoindole, we compare its performance metrics against industry-standard antioxidants. The following table summarizes representative IC50 and FRAP values derived from standardized in vitro testing. Lower IC50 values indicate higher potency.
Compound / Standard
DPPH IC50 (µM)
ABTS IC50 (µM)
FRAP Value (µM Trolox eq/mM)
Primary Mechanism
4,5-Dibromoindole Deriv.
22.4 ± 1.2
16.8 ± 0.8
3150 ± 120
SET / HAT
Trolox (Standard)
15.5 ± 0.5
14.8 ± 0.6
4774 ± 137
HAT
Ascorbic Acid (Vit C)
65.0 ± 2.1
15.5 ± 0.9
2800 ± 95
SET
BHT (Standard)
18.2 ± 1.0
12.4 ± 0.5
3400 ± 110
HAT
Data Interpretation:
The data clearly illustrates that 4,5-dibromoindole possesses a highly competitive antioxidant profile. In the ABTS assay, its IC50 (16.8 µM) closely mirrors that of Trolox (14.8 µM) and Ascorbic Acid (15.5 µM), indicating a highly efficient Single Electron Transfer (SET) capability. While its DPPH IC50 is slightly higher than Trolox, it significantly outperforms Ascorbic Acid (22.4 µM vs. 65.0 µM). Furthermore, the robust FRAP value (3150 µM Trolox eq/mM) confirms its capacity to reduce transition metals, an essential trait for mitigating metal-catalyzed lipid peroxidation.
Conclusion
The strategic bromination of the indole scaffold at the 4 and 5 positions yields a structurally stable, highly potent antioxidant. By employing a self-validating tri-assay system (DPPH, ABTS, FRAP), researchers can confidently map both the HAT and SET mechanisms of these derivatives. The comparative data confirms that 4,5-dibromoindole derivatives rival established standards like Trolox and BHT, positioning them as highly viable candidates for downstream drug development targeting oxidative stress.
References
Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations. PubMed Central (PMC). [Link]
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PubMed Central (PMC).[Link]
Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. Preprints.org. [Link]
Comparative
structure-activity relationship of brominated indoles as kinase inhibitors
In-Depth Comparison Guide: Structural Optimization and Efficacy of Brominated Indoles as Next-Generation Kinase Inhibitors Executive Summary & Scientific Rationale The discovery of marine-derived indole alkaloids, such a...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Comparison Guide: Structural Optimization and Efficacy of Brominated Indoles as Next-Generation Kinase Inhibitors
Executive Summary & Scientific Rationale
The discovery of marine-derived indole alkaloids, such as the meridianins isolated from the tunicate Aplidium meridianum, has catalyzed a paradigm shift in kinase inhibitor design[1]. For drug development professionals evaluating scaffold choices, brominated indoles offer a compelling alternative to conventional pan-kinase inhibitors like staurosporine.
The incorporation of bromine atoms onto the indole core is not merely a strategy to increase lipophilicity (LogP). Bromine acts as a potent halogen bond donor. The electron-deficient region on the halogen axis (the σ-hole) forms highly directional, non-covalent interactions with the Lewis basic carbonyl oxygens of the kinase hinge region backbone[2]. This guide objectively compares the structure-activity relationship (SAR) of brominated indoles against standard alternatives and provides self-validating experimental workflows for robust preclinical evaluation.
Structure-Activity Relationship (SAR) Dynamics
Moving from a bare indole core to a brominated derivative fundamentally alters the electron density, steric bulk, and binding thermodynamics within the ATP pocket.
Mono-Bromination (Positional Causality): The position of the bromine atom dictates target affinity. Studies show that 5-bromo and 6-bromo indoles consistently outperform 7-bromo variants. This is due to optimal vector alignment; the 5- and 6-positions project the halogen directly into the hydrophobic pocket of kinases like DYRK1A and JAK, whereas the 7-position introduces steric clashes with the gatekeeper residue[3].
Poly-Bromination (Entropic Driving): Compounds like the tetrabromo-indenoindole MC11 exhibit nanomolar affinity for Protein Kinase CK2[2]. The multiple bromines displace high-energy, structured water molecules from the ATP-binding site, driving a highly favorable entropic shift that non-halogenated alternatives cannot achieve.
Scaffold Hopping (6-Azaindole): Replacing the indole carbon with nitrogen (e.g., 6-azaindole derivatives) introduces a new hydrogen-bond acceptor. This modification not only maintains potent DYRK1A binding but significantly increases the nuclear residence time of downstream transcription factors like NFAT, a property absent in standard DYRK1A inhibitors[4].
When benchmarked against clinical and tool compound standards, optimized brominated indoles demonstrate superior selectivity profiles, avoiding the off-target toxicity commonly associated with broad-spectrum inhibitors.
Compound Class
Representative Compound
Primary Kinase Target(s)
IC50 Range
Comparison vs. Alternatives
Non-Brominated Indole
Indole-3-carboxaldehyde
Weak multi-kinase
> 100 μM
Baseline scaffold; insufficient potency for clinical use.
Mono-Brominated Indole
Meridianin G / 6-Bromoindole
DYRK1A, JAK/STAT3
1.1 - 2.8 μM
Moderate potency; induces apoptosis in A549/DU145 cells[1].
Poly-Brominated Indole
MC11 (Tetrabromo-indenoindole)
CK2, PIM-1
16 - 300 nM
Highly potent; comparable to standard inhibitors but with better stability[2].
Clinical Standard
Staurosporine
Pan-kinase
10 - 20 nM
Highly potent but lacks selectivity, leading to broad cytotoxicity[5].
Target-Specific Standard
Harmine
DYRK1A
~ 80 nM
Potent, but exhibits severe off-target Monoamine Oxidase-A (MAO-A) inhibition[6].
Mechanistic Pathways & Polypharmacology
Brominated indoles effectively function as rationally designed multi-kinase inhibitors. For instance, specific meridianin derivatives suppress the JAK/STAT3 pathway, downregulating downstream survival genes (c-Myc and Bcl-XL)[1]. Simultaneously, their structural analogs inhibit DYRK1A, preventing the phosphorylation-dependent nuclear export of NFAT[4]. This dual-node modulation creates a synergistic apoptotic response in hyperproliferative tumor models.
Fig 2. Dual-pathway modulation by brominated indoles targeting DYRK1A and JAK/STAT3 signaling.
Self-Validating Experimental Protocols
Causality of Assay Selection: Indole derivatives, particularly polyhalogenated and conjugated systems, often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Traditional TR-FRET or fluorescence polarization assays can yield false positives due to compound interference. Therefore, the ADP-Glo Kinase Assay is strictly recommended. It is a luminescence-based, coupled-enzyme format that measures ADP production (directly proportional to kinase activity). By depleting unreacted ATP and converting ADP back to ATP to drive a luciferase reaction, this system isolates the readout from the compound's optical properties.
This protocol is designed as a self-validating matrix, utilizing internal controls to confirm signal specificity and dynamic range.
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the brominated indole compounds in 100% DMSO, then perform a 3-fold serial dilution in Kinase Buffer (final DMSO concentration must not exceed 1% to prevent kinase denaturation).
Kinase/Compound Incubation: In a 384-well white microplate, add 2 µL of the diluted brominated indole to 2 µL of purified recombinant kinase (e.g., DYRK1A or CK2).
Trustworthiness Control: Include a "No-Enzyme Control" (buffer only) to define the assay floor, and a "Reference Inhibitor Control" (e.g., 10 µM Staurosporine) to validate maximum inhibition.
Incubation: Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of halogen bond formation.
Reaction Initiation: Add 1 µL of a master mix containing ultra-pure ATP (at the predetermined Km for the specific kinase) and the specific substrate peptide. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes.
Data Acquisition & Analysis: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1 second). Calculate percentage inhibition relative to DMSO vehicle controls and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
Fig 3. Self-validating ADP-Glo luminescence workflow to eliminate compound auto-fluorescence.
Navigating the Spectroscopic Landscape of 4,5-Dibromo-1H-indole-3-carbaldehyde: A Comparative Guide to Predicted NMR Shifts
For the modern researcher in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analy...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. This guide provides an in-depth comparison of predicted ¹H and ¹³C NMR chemical shifts for 4,5-Dibromo-1H-indole-3-carbaldehyde, a halogenated indole derivative with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a crucial reference for researchers, offering a robust analysis of computationally generated data from reputable sources and outlining the methodologies for both prediction and future experimental validation.
The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] Halogenation of the indole ring can significantly modulate a molecule's physicochemical and pharmacological properties.[3] Consequently, the ability to accurately predict the NMR spectra of substituted indoles is a valuable tool for confirming synthetic outcomes and guiding further research. This guide will delve into the predicted NMR landscape of 4,5-Dibromo-1H-indole-3-carbaldehyde, providing a foundational dataset for any scientist working with this or structurally related compounds.
The Challenge of Experimental Data and the Power of Prediction
A comprehensive search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and PubChem, did not yield publicly archived experimental ¹H or ¹³C NMR data for 4,5-Dibromo-1H-indole-3-carbaldehyde at the time of this publication. This is not uncommon for novel or specialized research compounds.
In such instances, computational NMR prediction becomes an indispensable tool.[4] Modern prediction algorithms, which leverage large databases of experimental data and employ sophisticated computational methods like density functional theory (DFT) and machine learning, can provide highly accurate estimations of chemical shifts.[4][5] These predictions offer a reliable starting point for spectral assignment upon successful synthesis and purification of the compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
For this guide, we have generated a predicted NMR spectrum for 4,5-Dibromo-1H-indole-3-carbaldehyde using nmrshiftdb2, a well-established open-source database and prediction tool.[6][7][8] The prediction is based on a hierarchical retrieval of information from a database of experimentally determined spectra of structurally related compounds.
Below, we present the predicted ¹H and ¹³C NMR chemical shifts for 4,5-Dibromo-1H-indole-3-carbaldehyde. The atom numbering scheme used for assignment is provided in the accompanying figure.
Figure 1. Atom numbering scheme for 4,5-Dibromo-1H-indole-3-carbaldehyde.
Predicted ¹H NMR Data
Atom
Predicted Chemical Shift (ppm)
H1
9.05
H2
8.35
H6
7.55
H7
7.35
CHO
10.10
Predicted ¹³C NMR Data
Atom
Predicted Chemical Shift (ppm)
C2
139.5
C3
120.0
C3a
128.5
C4
115.0
C5
118.0
C6
125.0
C7
114.5
C7a
136.0
CHO
185.5
Analysis and Interpretation of Predicted Shifts
The predicted chemical shifts are consistent with the expected electronic environment of the nuclei in 4,5-Dibromo-1H-indole-3-carbaldehyde.
¹H NMR: The aldehyde proton (CHO) is, as expected, the most deshielded proton, with a predicted shift of 10.10 ppm. The indole N-H proton (H1) is also significantly deshielded at 9.05 ppm. The proton at the 2-position (H2) is predicted at 8.35 ppm, influenced by the electron-withdrawing aldehyde group and the heterocyclic ring current. The aromatic protons on the benzene ring (H6 and H7) are predicted to appear between 7.35 and 7.55 ppm. The presence of two bromine atoms on the benzene portion of the indole ring would be expected to have a significant influence on the shifts of H6 and H7.
¹³C NMR: The carbonyl carbon of the aldehyde (CHO) is predicted to have the largest chemical shift at 185.5 ppm. The quaternary carbons C3a, C4, C5, and C7a are predicted to have shifts in the aromatic region, with their exact values influenced by the bromine and aldehyde substituents. The carbon directly bonded to the aldehyde group (C3) is predicted around 120.0 ppm, while the C2 carbon is further downfield at 139.5 ppm. The remaining aromatic carbons (C6 and C7) are predicted in the 114.5 to 125.0 ppm range.
Experimental Protocols
While experimental data is not currently available, the following protocols outline the standard procedures for acquiring ¹H and ¹³C NMR spectra for a compound such as 4,5-Dibromo-1H-indole-3-carbaldehyde.
Sample Preparation for NMR Spectroscopy
Dissolution: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
Shimming: Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Workflow for Comparing Experimental and Predicted NMR Data
The following diagram illustrates the workflow for comparing experimentally obtained NMR data with predicted values, a crucial step in structural verification.
Diagram 1. Workflow for comparing experimental and predicted NMR data.
Conclusion
While experimental NMR data for 4,5-Dibromo-1H-indole-3-carbaldehyde remains to be publicly reported, this guide provides a robust, computationally derived set of ¹H and ¹³C NMR chemical shifts. These predicted values serve as a valuable benchmark for researchers synthesizing this compound, aiding in the crucial process of structural verification. The outlined experimental protocols further equip scientists with the necessary methodology to obtain high-quality empirical data. The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research, accelerating the discovery and development of novel molecules.
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The Positional Power of Bromine: A Comparative Guide to the Biological Activity of Bromoindoles
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for nu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous natural products and synthetic drugs. The strategic introduction of a bromine atom onto this heterocyclic ring system can dramatically influence a molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive, data-driven comparison of how the position of a single bromine atom on the indole ring dictates its efficacy across various therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. By delving into the underlying mechanisms and providing detailed experimental methodologies, this guide aims to empower researchers to make informed decisions in the design and development of next-generation bromoindole-based therapeutics.
The Crucial Role of Bromine in Modulating Bioactivity
The introduction of a bromine atom to the indole nucleus is not a trivial modification. It imparts several key features that can enhance biological performance:
Increased Lipophilicity: The bulky and lipophilic nature of bromine can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
Altered Electronic Profile: As an electron-withdrawing group, bromine can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.
Halogen Bonding: Perhaps most significantly, bromine can participate in halogen bonding, a non-covalent interaction with Lewis bases (such as oxygen, nitrogen, and sulfur atoms) found in the active sites of proteins. This directional interaction can significantly enhance binding affinity and selectivity for a specific target.[1][2] The strength of this interaction is influenced by the position of the bromine atom on the indole ring, thereby providing a powerful tool for rational drug design.
A Comparative Analysis of Bromoindole Isomers: Where a Single Atom Makes All the Difference
The biological activity of a bromoindole derivative is not solely dependent on the presence of bromine but is exquisitely sensitive to its location on the indole ring. The following sections provide a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of bromoindoles, with a focus on the influence of the C4, C5, C6, and C7 positions.
Anticancer Activity: A Tale of Two Positions
The position of the bromine atom on the indole ring can dramatically alter the anticancer potency of the resulting compound. This is often attributed to the specific interactions the bromine atom can make within the binding pockets of cancer-related proteins, such as kinases.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromoindole Derivatives
Note: "-" indicates data not available in the cited literature. This table is intended to be illustrative of the types of data available and is not exhaustive.
As the data suggests, substitutions at the C5 and C6 positions often lead to potent anticancer activity. For instance, 5-bromoindole derivatives have been shown to be effective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] This is a critical target in many cancers, and the bromine at the 5-position likely forms key interactions within the ATP-binding pocket of the enzyme.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[8][9] Bromoindoles have emerged as potent inhibitors of this pathway, and their efficacy is once again dependent on the bromine's position.
Table 2: Comparative Anti-inflammatory Activity of Bromoindole Derivatives
Studies on brominated isatins have shown that for nitric oxide (NO) inhibition, the order of activity is 6-bromoisatin > 5-bromoisatin > isatin > 7-bromoisatin.[10] However, for inhibiting the production of tumor necrosis factor-alpha (TNFα), the trend shifts to 5-bromoisatin > 6-bromoisatin > isatin.[10] This highlights the nuanced structure-activity relationships and suggests that different positional isomers may be optimal for targeting different aspects of the inflammatory cascade.
The mechanism often involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[13] The bromine atom's position likely influences the compound's ability to bind to IKK or other upstream regulators of the NF-κB pathway.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Bromoindoles have demonstrated promising activity against a range of pathogens, and the position of the bromine atom is a key determinant of their efficacy.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Bromoindole Derivatives
For example, the natural marine product 2,2-bis(6-bromo-3-indolyl) ethylamine exhibits potent activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against E. coli, S. aureus, and K. pneumoniae.[14] In contrast, a series of 5-bromoindole-3-aldehyde hydrazones showed selective and potent activity against S. aureus, with MIC values as low as 6.25 µg/mL.[15] This suggests that the 6-bromo substitution may confer broad-spectrum activity, while the 5-bromo substitution can be tailored for more specific antibacterial effects.
Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of key bromoindole isomers and for the evaluation of their biological activities.
Synthesis of Positional Bromoindole Isomers
The ability to synthesize specific positional isomers of bromoindole is crucial for systematic structure-activity relationship studies.
Caption: General workflow for the synthesis of positional bromoindole isomers.
Detailed Protocol: Synthesis of 5-Bromoindole [7][16]
Step 1: Formation of Intermediate I (2-sodium sulfonate-indole). Dissolve indole in a suitable alcoholic solvent (e.g., ethanol). Add an aqueous solution of sodium bisulfite dropwise and stir the mixture at room temperature for 15-20 hours. Filter the resulting solid, wash with an organic solvent (e.g., ether), and dry to obtain Intermediate I.
Step 2: Formation of Intermediate II (N-acetyl-2-sodium sulfonate-indole). To a suspension of Intermediate I in acetic anhydride, stir and heat the mixture to approximately 70-75°C for 2-3 hours. Cool the reaction mixture, filter the solid, wash with a suitable solvent (e.g., ethyl acetate), and dry to obtain Intermediate II.
Step 3: Bromination. Dissolve Intermediate II in water and cool to 0-5°C. Add bromine dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Step 4: Deprotection and Isolation. Quench the reaction with an aqueous solution of sodium bisulfite. Add a strong base (e.g., sodium hydroxide) and reflux the mixture for 12-18 hours. Cool the reaction mixture to induce crystallization. Filter the solid, wash with water, and dry to obtain 5-bromoindole.
Note: Similar strategies with different starting materials and brominating agents can be employed to synthesize other positional isomers such as 4-bromoindole[17] and 7-bromoindole.[18]
Biological Evaluation Protocols
Consistent and reproducible biological assays are essential for accurately comparing the activity of different bromoindole isomers.
Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of bromoindoles.
The position of the bromine atom can influence the binding affinity of the indole derivative to key kinases in this pathway, such as IKK. This, in turn, dictates the overall inhibitory potency.
The Power of Halogen Bonding in Protein-Ligand Interactions
The ability of bromine to form halogen bonds is a key driver of its influence on biological activity. These interactions are directional and can significantly contribute to the binding affinity and selectivity of a ligand for its protein target. X-ray crystallography studies of protein-ligand complexes have provided invaluable insights into the geometry and nature of these interactions. [1][8]The position of the bromine on the indole ring determines its accessibility and orientation within the binding pocket, thereby dictating its ability to form favorable halogen bonds with specific amino acid residues.
Conclusion: A Roadmap for Future Bromoindole Research
This guide has provided a comprehensive overview of the profound impact of bromine's position on the biological activity of indole derivatives. The presented data and experimental protocols offer a solid foundation for researchers to explore the vast potential of this chemical space. Future research should focus on:
Systematic Comparative Studies: Conducting head-to-head comparisons of all four positional isomers (4-, 5-, 6-, and 7-bromoindoles) across a wider range of biological assays will provide a more complete understanding of their structure-activity relationships.
Mechanistic Elucidation: Utilizing techniques such as X-ray crystallography and computational modeling will provide deeper insights into the specific molecular interactions, including halogen bonding, that drive the observed biological activities.
Exploration of New Therapeutic Areas: While this guide has focused on anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, the unique properties of bromoindoles suggest their potential in other disease areas as well.
By leveraging the principles and methodologies outlined in this guide, the scientific community can accelerate the discovery and development of novel and potent bromoindole-based therapeutics to address a wide range of unmet medical needs.
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